Technical Documentation Center

2-Bromo-5-iodo-4-methoxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-5-iodo-4-methoxybenzaldehyde

Core Science & Biosynthesis

Foundational

2-Bromo-5-iodo-4-methoxybenzaldehyde CAS 1934910-69-6 properties

The following technical guide details the properties, synthesis, and applications of 2-Bromo-5-iodo-4-methoxybenzaldehyde (CAS 1934910-69-6). This document is structured for researchers requiring high-fidelity data on ha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-Bromo-5-iodo-4-methoxybenzaldehyde (CAS 1934910-69-6). This document is structured for researchers requiring high-fidelity data on halogenated scaffolds for medicinal chemistry.

The "Tri-Orthogonal" Scaffold for Complex Heterocycle Synthesis

Executive Summary

2-Bromo-5-iodo-4-methoxybenzaldehyde is a highly specialized trisubstituted benzene derivative characterized by three chemically distinct reactive handles: an aldehyde, a bromide, and an iodide. This "orthogonal reactivity" allows for precise, sequential functionalization, making it a critical intermediate in the synthesis of kinase inhibitors , polysubstituted biaryls , and fused heterocycles (e.g., quinazolines, indoles).

Its primary value lies in the reactivity hierarchy of the C–I vs. C–Br bonds, enabling chemoselective palladium-catalyzed cross-couplings without the need for protecting groups.

Chemical Profile & Physical Properties[1][2][3][4][5]

PropertyData
CAS Number 1934910-69-6
IUPAC Name 2-Bromo-5-iodo-4-methoxybenzaldehyde
Molecular Formula C₈H₆BrIO₂
Molecular Weight 340.94 g/mol
Appearance Pale yellow to off-white solid
Melting Point 142–146 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DMF, DCM, CHCl₃; Insoluble in water
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive
Stability Air-sensitive (Aldehyde oxidation); Light-sensitive (C–I bond lability)

Structural Analysis & Reactivity Logic

The utility of this compound is defined by the electronic environment of the benzene ring, which dictates the regioselectivity of both its synthesis and its downstream applications.

Electronic Directing Effects
  • Methoxy Group (C4): A strong Electron Donating Group (EDG). It activates the ring and directs electrophilic substitution to the ortho positions (C3 and C5).

  • Aldehyde Group (C1): A strong Electron Withdrawing Group (EWG). It deactivates the ring and directs meta.

  • Bromine (C2): A weak deactivator/director.

Synthesis Logic: To synthesize this specific isomer, one must exploit the dominant directing power of the methoxy group. The C5 position is sterically favored over C3 (which is flanked by the bulky Br and OMe groups), allowing for highly selective iodination.

Orthogonal Cross-Coupling

The bond dissociation energies (BDE) create a predictable reactivity window:

  • C–I Bond (~65 kcal/mol): Weakest. Reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira) at room temperature or mild heat.

  • C–Br Bond (~81 kcal/mol): Stronger. Remains inert during C–I coupling; activates only under forcing conditions (higher temp, specialized ligands).

  • C=O (Aldehyde): Electrophilic.[1] Available for condensation (reductive amination, Wittig) at any stage, though typically reserved for the final step to avoid side reactions.

Reactivity Substrate 2-Bromo-5-iodo-4-methoxybenzaldehyde Site_I Site 1: C-I (C5) Fastest Oxidative Addition (Suzuki/Sonogashira @ RT) Substrate->Site_I Site_Br Site 2: C-Br (C2) Slower Oxidative Addition (Requires Heat/Ligands) Substrate->Site_Br Site_CHO Site 3: Aldehyde (C1) Condensation/Reductive Amination (Orthogonal to Halogens) Substrate->Site_CHO

Figure 1: The hierarchy of reactivity allows for "programmed" synthesis.

Synthesis Strategy (Representative Protocol)

Note: While a specific "recipe" paper for CAS 1934910-69-6 is proprietary, the following protocol is derived from standard regioselective iodination methodologies for 2-bromo-4-methoxybenzaldehyde scaffolds.

Retrosynthetic Analysis

The most reliable route involves the electrophilic iodination of the commercially available precursor 2-bromo-4-methoxybenzaldehyde .

Protocol: Regioselective Iodination

Reagents: N-Iodosuccinimide (NIS), Triflic Acid (TfOH) or Silver Sulfate (Ag₂SO₄), Acetonitrile (MeCN).

  • Preparation: Dissolve 2-bromo-4-methoxybenzaldehyde (1.0 eq) in anhydrous MeCN (0.2 M).

  • Activation: Add NIS (1.1 eq) at 0 °C.

  • Catalysis: Add catalytic TfOH (10 mol%) or Ag₂SO₄ (to scavenge iodide and drive the reaction).

  • Reaction: Stir at Room Temperature (25 °C) for 4–12 hours. Monitor by TLC/LC-MS. The 4-OMe group directs the iodonium ion (I⁺) selectively to the C5 position due to steric blocking at C3.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[2]

  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–85% Key Impurity: Trace amounts of 3-iodo isomer (usually <5% due to steric hindrance).

Synthesis cluster_logic Regioselectivity Logic Precursor 2-Bromo-4-methoxybenzaldehyde (Commercially Available) Intermediate Transition State: Electrophilic attack at C5 (Directed by 4-OMe) Precursor->Intermediate Activation Reagents NIS (1.1 eq), TfOH (cat.) MeCN, 25°C Product 2-Bromo-5-iodo-4-methoxybenzaldehyde (Target) Intermediate->Product Substitution Logic C3: Blocked by Br/OMe Sterics C5: Sterically Accessible

Figure 2: Synthesis pathway exploiting steric and electronic directing effects.

Applications in Drug Discovery[5]

This scaffold is particularly valuable for synthesizing Type II Kinase Inhibitors where a central phenyl ring links a "hinge binder" (via the aldehyde/bromide) and a "solubilizing tail" (via the iodide/methoxy).

Sequential Cross-Coupling Workflow
  • Step 1 (C-I Selective): Suzuki coupling with Aryl-Boronic Acid A at room temperature using Pd(dppf)Cl₂. The C-Br bond remains intact.

  • Step 2 (C-Br Activation): Suzuki coupling with Aryl-Boronic Acid B at 80–100 °C using a more active catalyst (e.g., Pd(dtbpf)Cl₂ or SPhos Pd G2).

  • Step 3 (Aldehyde Cyclization): Condensation with a hydrazine or amine to form fused rings like phthalazines or quinazolines.

Case Study: Quinazoline Synthesis

The aldehyde and the adjacent bromide (C2) provide a perfect setup for forming quinazolines via reaction with guanidine or amidines, leaving the C5-Iodide available for late-stage diversification.

Safety & Handling (SDS Summary)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Degradation: The compound may darken upon exposure to light due to iodine liberation. Check purity by NMR if the solid appears brown/orange.

References

  • General Iodination Methodology: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048. Link

  • Chemoselective Coupling (I vs Br): Fairlamb, I. J. S. (2007). "Palladium-catalysed cross-coupling reactions of halogenated heterocycles and arenes." Chemical Society Reviews, 36, 1036-1045. Link

  • Scaffold Utility in Kinase Inhibitors: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Analogous Synthesis (Bromination of Vanillin derivatives): Bu, X., et al. (2014). "Synthesis of substituted benzaldehydes via lithiation." Journal of Organic Chemistry, 79(6), 2704–2718. Link

Sources

Exploratory

Chemical structure of 2-Bromo-5-iodo-4-methoxybenzaldehyde

An In-Depth Technical Guide to 2-Bromo-5-iodo-4-methoxybenzaldehyde: Synthesis, Properties, and Applications This guide serves as a comprehensive technical resource for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-5-iodo-4-methoxybenzaldehyde: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with highly functionalized aromatic building blocks. We will explore the chemical structure, properties, synthesis, and synthetic potential of 2-Bromo-5-iodo-4-methoxybenzaldehyde, a versatile intermediate for complex molecule synthesis.

2-Bromo-5-iodo-4-methoxybenzaldehyde (CAS No. 1934910-69-6) is a polysubstituted aromatic aldehyde featuring a unique arrangement of electron-donating (methoxy) and electron-withdrawing (aldehyde, bromo, iodo) groups. This substitution pattern imbues the molecule with distinct reactivity at multiple sites, making it a valuable precursor in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental properties of this compound are summarized below, based on data from commercial suppliers.

PropertyValueSource
CAS Number 1934910-69-6[1]
Molecular Formula C₈H₆BrIO₂
Molecular Weight 340.94 g/mol
Appearance Solid; Light Yellow Solid
Purity Typically ≥97%
Storage Conditions Store at 0-8°C in a dark, dry, and well-ventilated area under an inert atmosphere.
InChI Key OEHYWORTMDDVQS-UHFFFAOYSA-N

Chemical Structure

The structural arrangement of the functional groups is critical to understanding the molecule's reactivity. The methoxy and iodo groups are para to each other, while the bromo and aldehyde groups are ortho.

start Dissolve 2-Bromo-4-methoxybenzaldehyde in Acetic Acid add_reagents Add N-Iodosuccinimide (NIS) & H₂SO₄ (cat.) start->add_reagents react Heat at 60-70°C (Monitor by TLC) add_reagents->react quench Cool and Quench with Na₂S₂O₃ (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify validate Characterize Product (NMR, MS, IR) purify->validate cluster_suzuki Selective Suzuki Coupling (C-I) cluster_wittig Wittig Reaction (-CHO) start 2-Bromo-5-iodo-4- methoxybenzaldehyde suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents Mild Conditions wittig_reagents Ph₃P=CHR THF start->wittig_reagents Standard Conditions suzuki_product 2-Bromo-5-Aryl-4- methoxybenzaldehyde suzuki_reagents->suzuki_product suzuki_product->wittig_reagents Further Modification wittig_product Stilbene Derivative wittig_reagents->wittig_product

Sources

Foundational

An In-depth Technical Guide to 2-Bromo-5-iodo-4-methoxybenzaldehyde: A Versatile Synthetic Building Block

This technical guide provides a comprehensive overview of 2-Bromo-5-iodo-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Bromo-5-iodo-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug discovery. This document delves into its core physicochemical properties, logical synthetic pathways, characteristic spectroscopic signatures, and its potential as a strategic intermediate in the construction of complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

2-Bromo-5-iodo-4-methoxybenzaldehyde is a unique trifunctionalized benzene ring, presenting chemists with a versatile platform for selective chemical modifications. Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₈H₆BrIO₂[1][2]
Molecular Weight 340.94 g/mol [1]
CAS Number 1934910-69-6[1][2]
Appearance Light yellow solid
Purity Typically ≥97%[1]
Storage 0-8°C, under inert atmosphere, protected from light[1]

The presence of an aldehyde, a methoxy group, and two distinct halogens (bromine and iodine) on the aromatic scaffold dictates its chemical behavior and potential applications. The aldehyde group is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient and the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The methoxy group, in contrast, is an electron-donating group. The differential reactivity of the C-Br and C-I bonds is of paramount importance, typically allowing for selective cross-coupling reactions, which is the cornerstone of this molecule's utility.

Strategic Synthesis and Methodologies

The proposed pathway leverages a series of well-understood aromatic substitution and functional group manipulation reactions. The choice of this pathway is dictated by the directing effects of the substituents and the need to introduce the halogens at specific positions.

Synthetic_Pathway Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Veratraldehyde Veratraldehyde (3,4-dimethoxybenzaldehyde) Vanillin->Veratraldehyde 1. Methylation (e.g., (CH₃)₂SO₄, NaOH) BromoVeratraldehyde 2-Bromo-4,5-dimethoxybenzaldehyde Veratraldehyde->BromoVeratraldehyde 2. Bromination (e.g., Br₂, Acetic Acid) TargetCompound 2-Bromo-5-iodo-4-methoxybenzaldehyde BromoVeratraldehyde->TargetCompound 3. Selective Iodination (Details in Protocol)

Caption: Proposed synthetic workflow for 2-Bromo-5-iodo-4-methoxybenzaldehyde.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a conceptualized procedure based on analogous reactions.[3][4][5] Researchers should perform small-scale trials to optimize conditions.

Step 1: Methylation of Vanillin to Veratraldehyde

  • In a well-ventilated fume hood, dissolve vanillin in an appropriate aqueous base (e.g., 2M NaOH).

  • Cool the solution in an ice bath to 0-5°C.

  • Add dimethyl sulfate dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude veratraldehyde.

Causality: The phenolic hydroxyl group of vanillin is deprotonated by the base, forming a phenoxide that acts as a nucleophile to attack the methylating agent. This protects the hydroxyl group and provides the necessary 4-methoxy substituent.

Step 2: Bromination of Veratraldehyde

  • Dissolve the veratraldehyde from Step 1 in a suitable solvent, such as glacial acetic acid.[4]

  • Slowly add a stoichiometric amount of bromine (Br₂) dissolved in acetic acid to the solution at room temperature. The methoxy groups are activating and ortho-, para-directing. The position ortho to the 4-methoxy group and meta to the aldehyde is sterically hindered, and the position ortho to the 3-methoxy group (C-2) is electronically favored for substitution.

  • Stir the reaction mixture at room temperature for a few hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 2-Bromo-4,5-dimethoxybenzaldehyde.[4][5]

Causality: This is a classic electrophilic aromatic substitution. The two methoxy groups strongly activate the ring, directing the incoming electrophile (Br⁺) to the C-2 or C-6 position. The C-2 position is generally favored, leading to the desired intermediate.[4]

Step 3: Selective Iodination This final step is the most challenging, requiring selective introduction of iodine. A plausible approach is a lithium-halogen exchange followed by quenching with an iodine source.

  • Protect the aldehyde functionality of 2-Bromo-4,5-dimethoxybenzaldehyde as a dimethyl acetal to prevent side reactions with the organolithium reagent.

  • Dissolve the protected intermediate in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of n-butyllithium (n-BuLi). The organolithium reagent will preferentially abstract the more acidic aromatic proton or undergo halogen-metal exchange. Given the substitution pattern, a directed ortho-metalation may be possible, but a halogen-dance/exchange mechanism followed by iodination is a common strategy for such systems. A more direct approach could involve electrophilic iodination, but regioselectivity might be an issue. A lithium-halogen exchange followed by quenching with iodine is a more controlled method.[6]

  • After stirring for a short period at low temperature, add a solution of iodine (I₂) in THF.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by deprotection of the acetal with aqueous acid.

  • Extract the final product, 2-Bromo-5-iodo-4-methoxybenzaldehyde, with an organic solvent. Purify by column chromatography or recrystallization.

Causality: The use of a strong base like n-BuLi at low temperatures allows for the formation of an aryllithium species. Quenching this highly reactive intermediate with molecular iodine results in the formation of the C-I bond. The choice of which halogen to introduce at this stage is strategic, as the C-Br bond could also be targeted for subsequent reactions.

Spectroscopic Characterization (Predicted)

No definitive, published spectroscopic data for this specific molecule is available. However, based on the analysis of its functional groups and data from analogous compounds, a predicted spectroscopic profile can be constructed.[7][8][9]

¹H NMR (in CDCl₃, 400 MHz):

  • Aldehyde Proton (-CHO): A singlet expected around δ 9.8-10.2 ppm. This downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons: Two singlets are expected for the two aromatic protons. The proton at C-3 (between the bromo and methoxy groups) would likely appear around δ 7.0-7.3 ppm. The proton at C-6 (adjacent to the iodo group) would be further downfield, likely in the δ 7.8-8.1 ppm region, due to the deshielding effect of the adjacent iodine and aldehyde groups.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.9-4.1 ppm.

¹³C NMR (in CDCl₃, 100 MHz):

  • Carbonyl Carbon (-CHO): Expected in the highly deshielded region of δ 188-192 ppm.

  • Aromatic Carbons: Six distinct signals are expected.

    • C-O (C-4): ~δ 160 ppm

    • C-Br (C-2): ~δ 115 ppm

    • C-I (C-5): ~δ 90-95 ppm (The C-I bond often results in an upfield shift compared to C-H)

    • Other aromatic carbons (C-1, C-3, C-6): δ 110-140 ppm

  • Methoxy Carbon (-OCH₃): Expected around δ 56 ppm.

Infrared (IR) Spectroscopy (KBr Pellet):

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-O Stretch (Ether): A strong band in the region of 1250-1270 cm⁻¹.

  • C-Br and C-I Stretches: These appear in the fingerprint region (<1000 cm⁻¹) and are often difficult to assign definitively.

Reactivity and Applications in Drug Discovery

The true value of 2-Bromo-5-iodo-4-methoxybenzaldehyde lies in its potential as a versatile synthetic intermediate. The differential reactivity of the C-I and C-Br bonds is the key to its utility, allowing for sequential and site-selective cross-coupling reactions.

Reactivity_Hub cluster_Reactions Potential Transformations Core 2-Bromo-5-iodo-4- methoxybenzaldehyde Suzuki Suzuki Coupling (at C-I or C-Br) Core->Suzuki Pd(0), boronic acid Sonogashira Sonogashira Coupling (at C-I or C-Br) Core->Sonogashira Pd(0), Cu(I), alkyne Heck Heck Reaction Core->Heck Pd(0), alkene Nucleophilic_Add Nucleophilic Addition (to Aldehyde) Core->Nucleophilic_Add Grignard, Organolithium Reductive_Amin Reductive Amination Core->Reductive_Amin Amine, NaBH₃CN

Sources

Exploratory

Safety Data Sheet &amp; Technical Handling Guide: 2-Bromo-5-iodo-4-methoxybenzaldehyde

Document Control: Version: 1.0 (Research Grade) Status: Active / High-Potency Intermediate CAS Registry Number: 1934910-69-6[1][2][3] Part 1: Chemical Profile & Strategic Utility The Molecule at a Glance 2-Bromo-5-iodo-4...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Version: 1.0 (Research Grade)

  • Status: Active / High-Potency Intermediate

  • CAS Registry Number: 1934910-69-6[1][2][3]

Part 1: Chemical Profile & Strategic Utility

The Molecule at a Glance

2-Bromo-5-iodo-4-methoxybenzaldehyde is not merely a reagent; it is a high-value bifunctional scaffold utilized primarily in medicinal chemistry for Structure-Activity Relationship (SAR) studies. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents.

  • The Iodine (C-5 position): Highly labile; undergoes rapid oxidative addition. Ideal for selective Sonogashira or Suzuki couplings at low temperatures.

  • The Bromine (C-2 position): Less reactive; remains intact during C-5 functionalization, allowing for sequential, controlled multi-step synthesis.

  • The Aldehyde: A versatile handle for reductive aminations or olefinations.

Physical & Chemical Identity Table
PropertySpecification
Chemical Formula C₈H₆BrIO₂
Molecular Weight 340.94 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Empirical Verification Required (Typically 130–145°C range for analogs; verify per batch)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Purity Standard ≥97% (HPLC) required for catalytic cross-coupling efficiency.

Part 2: GHS Hazard Identification & Toxicology Logic

Hazard Classification (GHS)

As a halogenated aromatic aldehyde, this compound is classified under Category 2/3 Irritant . However, due to the iodine substituent, it possesses potential sensitizing properties that standard SDSs often overlook.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][5][6]

    • H315: Causes skin irritation.[4][6][7]

    • H319: Causes serious eye irritation.[3][4][6][8]

    • H335: May cause respiratory irritation.[4][6][7]

The "Why" Behind the Toxicity (Mechanistic Insight)
  • Mucosal Irritation: The aldehyde moiety forms reversible Schiff bases with amine residues in proteins on mucous membranes, leading to immediate irritation upon inhalation.

  • Alkylating Potential: While aryl halides are generally stable, the electron-deficient ring (due to the carbonyl group) can sensitize the skin upon prolonged contact.

  • Decomposition Risks: In the presence of light or Lewis acids, the C-I bond can cleave, releasing elemental iodine (

    
    ), a corrosive oxidizer and severe respiratory irritant.
    

Part 3: Operational Handling & Engineering Controls

The Self-Validating Storage Protocol

Trusting the label is insufficient. You must implement a storage system that visually indicates compound integrity.

  • Primary Containment: Amber glass vial (light protection) with a Teflon-lined septum cap.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes the oxidation of the aldehyde to the corresponding benzoic acid.

  • Temperature: 2°C to 8°C (Refrigerated).

  • The Validation Step (Visual Check):

    • Pass: Powder is off-white/pale yellow.

    • Fail: Powder shows pink, violet, or dark brown discoloration. Cause: Photolytic cleavage of the C-I bond has released iodine. Action: Recrystallize or discard.

Engineering Controls Workflow

The following diagram illustrates the mandatory safety workflow for handling this compound to prevent cross-contamination and degradation.

SafetyWorkflow cluster_0 Critical Control Point Receipt Receipt & Log (Check CAS: 1934910-69-6) VisualCheck Visual Integrity Check (Color: Pale Yellow?) Receipt->VisualCheck Storage Storage (2-8°C, Dark, Argon) VisualCheck->Storage Pass Waste Waste Disposal (Halogenated Organics) VisualCheck->Waste Fail (Violet/Brown) Weighing Weighing (Fume Hood/Glovebox) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Reaction->Waste

Figure 1: Operational workflow emphasizing the visual integrity check as a critical control point before synthesis.

Part 4: Synthesis & Reactivity Logic

Orthogonal Reactivity Map

Understanding the reactivity hierarchy is crucial for safety and yield. The iodine atom is the "weakest link" regarding stability but the "strongest link" for reactivity.

Reactivity Center 2-Bromo-5-iodo- 4-methoxybenzaldehyde Iodine C-I Bond (C5) Most Reactive Center->Iodine Bromine C-Br Bond (C2) Less Reactive Center->Bromine Aldehyde Aldehyde (CHO) Oxidation Risk Center->Aldehyde Suzuki Selective Suzuki/Sonogashira (Low Temp) Iodine->Suzuki Pd(0) Oxidative Addition Sequential Sequential Coupling (High Temp) Bromine->Sequential Requires forcing conditions Acid Benzoic Acid Impurity (Air Exposure) Aldehyde->Acid O2 Scavenging

Figure 2: Reactivity hierarchy. The C-I bond drives the primary utility but also presents the highest stability risk.

Handling Protocol for Synthesis
  • Preparation: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation (which ruins Suzuki couplings).

  • Solvent Selection: Avoid protic solvents if possible. Use anhydrous DMF or Dioxane.

  • Quenching: If the reaction mixture turns purple (iodine release) unexpectedly, reduce with aqueous Sodium Thiosulfate (

    
    ).
    

Part 5: Emergency Response & Waste Stewardship

Fire Fighting Measures
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[5] Do NOT use water jet , as it may spread the halogenated chemical.
    
  • Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Hydrogen Iodide (HI), and Carbon Monoxide (CO). Full SCBA (Self-Contained Breathing Apparatus) is mandatory.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended) and P95/P100 respiratory protection.

  • Containment: Cover spill with a 1:1 mixture of Sodium Carbonate and clay absorbent (kitty litter).

  • Decontamination: Wipe surface with 10% Sodium Thiosulfate solution to neutralize any liberated iodine.

Ecological Disposal

This compound is Toxic to Aquatic Life (H411 inferred from polyhalogenated benzenes).

  • Never dispose of down the drain.

  • Segregation: Collect in "Halogenated Organic Waste" streams.

  • Destruction: High-temperature incineration with flue gas scrubbing (to capture HBr/HI).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-5-iodo-4-methoxybenzaldehyde. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted benzaldehydes. PubChem.[9][10] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Foundational

Strategic Sourcing &amp; Technical Monograph: 2-Bromo-5-iodo-4-methoxybenzaldehyde

Executive Summary 2-Bromo-5-iodo-4-methoxybenzaldehyde (CAS: 1934910-69-6) is a high-value, trisubstituted aromatic aldehyde utilized primarily as a regioselective scaffold in advanced pharmaceutical synthesis.[1] Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-iodo-4-methoxybenzaldehyde (CAS: 1934910-69-6) is a high-value, trisubstituted aromatic aldehyde utilized primarily as a regioselective scaffold in advanced pharmaceutical synthesis.[1] Its structural uniqueness lies in the presence of three distinct reactive handles—aldehyde, bromide, and iodide—on a methoxy-benzene core. This configuration allows for orthogonal cross-coupling strategies (e.g., sequential Sonogashira/Suzuki couplings), making it critical for fragment-based drug discovery (FBDD).

Due to the complexity of its synthesis and purification, this compound commands a premium market price (>$500/g in small quantities). This guide provides a technical deep-dive into its procurement, quality assurance, and handling to ensure research integrity and cost-efficiency.

Part 1: Technical Profile & Reactivity

Chemical Identity[3][4]
  • CAS Number: 1934910-69-6[2][3][4][5][6]

  • Molecular Formula: C₈H₆BrIO₂

  • Molecular Weight: 340.94 g/mol

  • Appearance: Light yellow to off-white solid

  • Solubility: Soluble in DCM, DMSO, DMF; sparingly soluble in non-polar solvents.

Structural Logic & Reactivity

The strategic value of this compound is its orthogonal reactivity . In palladium-catalyzed cross-coupling reactions, the oxidative addition rates follow the order: I > Br >> Cl .

  • Site A (C-5 Iodide): The most reactive site. Under mild conditions (e.g., Pd(PPh₃)₄, RT), this position undergoes Suzuki or Sonogashira coupling first, leaving the bromide intact.

  • Site B (C-2 Bromide): Requires forcing conditions (higher temperature, specialized ligands like XPhos or SPhos) to react, allowing for a second distinct functionalization.

  • Site C (C-1 Aldehyde): Serves as a classic electrophile for reductive aminations, Wittig reactions, or condensation to heterocycles.

ReactivityPathway Start 2-Bromo-5-iodo-4-methoxybenzaldehyde Step1 Step 1: C-5 Functionalization (Selective Pd-Coupling at I) Start->Step1 Mild Pd(0), RT Step2 Step 2: C-2 Functionalization (High-Temp Pd-Coupling at Br) Step1->Step2 Pd(II), Ligand, Heat Step3 Step 3: C-1 Derivatization (Aldehyde Condensation) Step2->Step3 Amine/Ylide

Figure 1: Orthogonal reactivity workflow allowing sequential construction of complex pharmacophores.

Part 2: Supply Chain & Price Analysis

Market Landscape

This compound is not a bulk commodity.[7] It is typically classified as a "Building Block" or "Screening Compound," often synthesized on-demand or held in small inventory (milligram to gram scale).

Primary Suppliers:

  • Sigma-Aldrich (Merck): High reliability, comprehensive COA. Best for GMP-adjacent needs.

  • BLD Pharm: Strong inventory in heterocyclic building blocks; often lower lead times for Asia/US.

  • Ambeed: Competitive pricing for early-stage discovery quantities.

Price Comparison (Estimated Q1 2026)

Prices are indicative based on spot checks of global catalogs and may fluctuate due to raw material costs (Palladium/Iodine).

Supplier TierPack SizeEstimated Price (USD)Lead TimeNotes
Tier 1 (Global Dist.) 1 g$650 - $8501-2 WeeksIncludes full HPLC/NMR documentation.
Tier 2 (Specialist) 1 g$450 - $6003-5 DaysGood for medicinal chemistry screening.
Tier 2 (Specialist) 5 g$1,800 - $2,2001-2 WeeksBulk discount often available.
Custom Synthesis 100 g+Quote Basis4-6 WeeksRecommended for scale-up; purity varies.

Procurement Strategy: For initial screening, purchase 1g from a Tier 1 supplier to establish a reference standard. For library synthesis, validate a Tier 2 supplier using the QC protocol below before committing to bulk orders.

Part 3: Quality Assurance Protocol

Given the high cost and sensitivity of the aryl iodide moiety, rigorous QC is mandatory upon receipt.

Identity Verification (NMR)

The structure is defined by the para relationship of the protons, which should appear as distinct singlets, and the specific chemical shifts induced by the halogen substituents.

  • ¹H NMR (400 MHz, CDCl₃) Expectations:

    • δ ~10.2 ppm (1H, s): Aldehyde proton (CHO).

    • δ ~8.0-8.2 ppm (1H, s): H-6 (Deshielded by adjacent I and CHO).

    • δ ~7.1-7.4 ppm (1H, s): H-3 (Shielded by OMe, deshielded by Br).

    • δ ~3.9-4.0 ppm (3H, s): Methoxy group (OCH₃).

  • Red Flag: If you see doublets in the aromatic region, the regiochemistry is incorrect (likely the 6-iodo isomer or starting material contamination).

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: >97% Area under curve (AUC).

    • Note: Iodinated compounds can degrade (de-iodination) if exposed to light. Look for a small peak eluting earlier than the main peak (likely the des-iodo analog).

QC_Protocol Start Receive Shipment (Check Temp/Seal) Visual Visual Inspection (Yellow Solid?) Start->Visual NMR 1H NMR Analysis (Check Regiochemistry) Visual->NMR HPLC HPLC Purity Check (>97%?) NMR->HPLC Decision Pass/Fail? HPLC->Decision Store Store at 2-8°C Dark/Inert Decision->Store Pass Reject Reject/Return (Contact Supplier) Decision->Reject Fail

Figure 2: Incoming Quality Control (IQC) decision tree for high-value intermediates.

Part 4: Handling & Storage

Stability Risks
  • Photolysis: The C-I bond is weak (approx. 57 kcal/mol). Exposure to ambient light can cause homolytic cleavage, releasing iodine radicals and turning the solid brown/purple.

  • Oxidation: As a benzaldehyde, it is prone to autoxidation to the corresponding benzoic acid (2-bromo-5-iodo-4-methoxybenzoic acid) upon prolonged air exposure.

Best Practices
  • Storage: Keep at 2-8°C in a dedicated fridge.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials are mandatory. Wrap clear vials in aluminum foil if amber is unavailable.

  • Re-purification: If the solid darkens, dissolve in EtOAc, wash with 5% sodium thiosulfate (to remove I₂), dry, and recrystallize.

References

  • Sigma-Aldrich. (2026). 2-Bromo-5-iodo-4-methoxybenzaldehyde Product Sheet. Retrieved from [3]

  • BLD Pharm. (2026).[6] Product Detail: CAS 1934910-69-6.[2][3][4][5][6] Retrieved from

  • PubChem. (2026). Compound Summary: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Analogous Structure Data). Retrieved from

  • Royal Society of Chemistry. (2014). Regioselective coupling of poly-halogenated benzenes. Chem. Commun., 50, 2330–2333. (Cited for general reactivity patterns of bromo-iodo-benzenes).[1]

Sources

Exploratory

Comparative Technical Guide: 2-Bromo-5-iodo vs. 2-Iodo-5-bromobenzaldehyde

The following technical guide details the structural, physical, and reactive differences between the isomers 2-bromo-5-iodobenzaldehyde and 2-iodo-5-bromobenzaldehyde . [1] Executive Summary In medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physical, and reactive differences between the isomers 2-bromo-5-iodobenzaldehyde and 2-iodo-5-bromobenzaldehyde .

[1]

Executive Summary

In medicinal chemistry and material science, the strategic selection between 2-bromo-5-iodobenzaldehyde (Isomer A) and 2-iodo-5-bromobenzaldehyde (Isomer B) dictates the regioselectivity of downstream functionalization.[1]

The core distinction lies in the orthogonal reactivity of the halogen substituents. The C–I bond is significantly weaker and more reactive toward oxidative addition than the C–Br bond. Consequently, Isomer A is the precursor of choice for introducing substituents at the meta (C5) position relative to the aldehyde, while Isomer B allows for functionalization at the ortho (C2) position.

FeatureIsomer A (2-Br-5-I) Isomer B (2-I-5-Br)
Primary Reactive Site C5 (Meta) C2 (Ortho)
Dominant Effect Electronic (Weak C–I bond)Electronic (Weak C–I bond) + Steric (Ortho)
Key Application Synthesis of 5-aryl-2-bromobenzaldehydesSynthesis of 2-aryl-5-bromobenzaldehydes

Structural & Physical Characterization

Molecular Identifiers
Property2-Bromo-5-iodobenzaldehyde2-Iodo-5-bromobenzaldehyde
CAS Number 1032231-24-5689291-89-2
Molecular Weight 310.91 g/mol 310.91 g/mol
Appearance Pale yellow solidWhite to pale yellow solid
Melting Point ~70–75 °C (Estimated)89–92 °C
1H NMR Spectral Differences

The proton NMR signatures allow for rapid differentiation. The chemical shift is influenced by the shielding/deshielding cones of the halogens and the strong electron-withdrawing nature of the aldehyde (CHO) group.[1]

  • Aldehyde Proton (–CHO): Typically appears at 10.0–10.3 ppm .[1] In the 2-bromo isomer, this proton is often slightly more deshielded due to the field effect of the ortho-bromine compared to the ortho-iodine.[1]

  • Aromatic Protons:

    • Isomer A (2-Br-5-I): The proton at C6 (ortho to CHO, ortho to I) appears as a doublet with a small coupling constant (J ~2 Hz).[1]

    • Isomer B (2-I-5-Br): The proton at C6 (ortho to CHO, ortho to Br) appears similarly but will exhibit a slight chemical shift difference due to the "Heavy Atom Effect" of Iodine, which can cause an anomalous upfield shift on the attached carbon and influence the ortho-proton.[1]

Chemoselectivity & Reactivity Profile

The utility of these isomers rests on the ability to differentiate the two halogen sites. The reactivity hierarchy is I > OTf > Br >> Cl .[2]

Scenario 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary workflow for these building blocks.[1] The oxidative addition of Pd(0) into the C–I bond is kinetically favored over the C–Br bond.

  • Isomer A (2-Br-5-I):

    • Mechanism: Pd inserts into the unhindered C5–I bond.[1]

    • Outcome: Exclusive formation of 5-substituted-2-bromobenzaldehyde .[1]

    • Protocol Note: Standard ligands (PPh3, dppf) are sufficient. The steric environment at C5 is open.

  • Isomer B (2-I-5-Br):

    • Mechanism: Pd inserts into the C2–I bond.[1]

    • Outcome: Formation of 2-substituted-5-bromobenzaldehyde .[1]

    • Challenge: The C2 position is ortho to the aldehyde. While the electronic preference for Iodine dominates, the steric bulk of the aldehyde can slow the reaction.

    • Protocol Note: Use ligands with a smaller bite angle or higher activity (e.g., SPhos, XPhos) if the boronic acid partner is also sterically hindered.[3]

Scenario 2: Lithium-Halogen Exchange

Direct lithiation requires protecting the aldehyde (e.g., as a dioxolane) to prevent nucleophilic attack at the carbonyl.

  • Isomer A (Protected):

    • Treatment with n-BuLi results in exchange at C5–I .[1]

    • The resulting aryl lithium species is stable at -78 °C and can be trapped with electrophiles.[1]

  • Isomer B (Protected):

    • Treatment with n-BuLi results in exchange at C2–I .[1]

    • Chelation Effect: The oxygen atoms of the acetal protecting group can coordinate to the Lithium, stabilizing the ortho-lithiated species (Directed Ortho Metalation - DoM effect), further enhancing selectivity for the C2 position.

Experimental Workflows

Decision Logic for Isomer Selection

The following diagram illustrates the selection process based on the target molecule's substitution pattern.

IsomerSelection Target Target Molecule Requirement Q1 Where is the new Aryl/Alkyl group needed? Target->Q1 PathA Meta to Aldehyde (C5) (Ortho to Br remains) Q1->PathA Position 5 PathB Ortho to Aldehyde (C2) (Meta to Br remains) Q1->PathB Position 2 IsoA Select Isomer A: 2-Bromo-5-iodobenzaldehyde PathA->IsoA IsoB Select Isomer B: 2-Iodo-5-bromobenzaldehyde PathB->IsoB ReactionA Reaction: Suzuki Coupling (Site-selective at C5-I) IsoA->ReactionA ReactionB Reaction: Suzuki Coupling (Site-selective at C2-I) IsoB->ReactionB

Caption: Selection logic for orthogonal functionalization of halo-benzaldehydes.

Protocol: Site-Selective Suzuki Coupling of Isomer A

Objective: Synthesis of 2-bromo-5-phenylbenzaldehyde.

  • Reagents:

    • Substrate: 2-Bromo-5-iodobenzaldehyde (1.0 equiv)[1]

    • Coupling Partner: Phenylboronic acid (1.1 equiv)[1]

    • Catalyst: Pd(PPh3)4 (3-5 mol%)[1]

    • Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

    • Solvent: DME or Toluene/EtOH (4:1)[1]

  • Procedure:

    • Charge a reaction flask with the substrate, boronic acid, and catalyst under an inert atmosphere (Nitrogen or Argon).

    • Add degassed solvent and aqueous base.[1]

    • Heat to 60–80 °C . Note: Do not overheat.[1] Higher temperatures (>100 °C) may induce partial reactivity at the Bromine site.

    • Monitor via TLC/HPLC.[1] The starting material (Iodo) should disappear before the product (Bromo) begins to react.

    • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Validation:

    • The product should retain the 1H NMR doublet for the proton ortho to the aldehyde (C6), but the coupling pattern at C4/C5 will change due to the new aryl group.

Protocol: Sequential Functionalization Workflow

This diagram depicts how to fully utilize the di-halogenated scaffold.

SequentialReaction Start 2-Bromo-5-iodobenzaldehyde Step1 Step 1: Suzuki Coupling (Boronic Acid R1-B(OH)2) Temp: 60°C Start->Step1 Selective C-I Activation Intermed Intermediate: 2-Bromo-5-(R1)-benzaldehyde Step1->Intermed Step2 Step 2: Suzuki/Heck Coupling (Boronic Acid R2-B(OH)2) Temp: 100°C Intermed->Step2 C-Br Activation (Forcing Conditions) Final Final Product: 2-(R2)-5-(R1)-benzaldehyde Step2->Final

Caption: Sequential orthogonal coupling strategy utilizing the reactivity gap (I > Br).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 51358477, 2-Bromo-5-iodobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21973861, 5-Bromo-2-iodobenzaldehyde. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for I > Br selectivity).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-iodo-4-methoxybenzaldehyde

Strategic Utility in Drug Development In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, polyhalogenated arenes serve as critical scaffolds. 2-Bromo-5-iodo-4-methoxybenzaldehyde (C...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Development

In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, polyhalogenated arenes serve as critical scaffolds. 2-Bromo-5-iodo-4-methoxybenzaldehyde (CAS: 1934910-69-6)[1] is a highly valuable building block featuring three distinct vectors for functionalization: an aldehyde group for olefination or condensation, a bromine atom, and an iodine atom.

For drug development professionals, the ability to iteratively and selectively functionalize the aromatic ring without relying on cumbersome protecting group strategies is paramount. This application note details the causal mechanisms, optimized conditions, and self-validating protocols required to achieve highly chemoselective Suzuki-Miyaura cross-coupling at the 5-position (iodine) while perfectly preserving the 2-position (bromine) for downstream chemistry.

Mechanistic Rationale & Causality

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organohalide[2]. The catalytic cycle initiates with the oxidative addition of a Pd(0) species into the carbon-halogen bond.

The chemoselectivity of this protocol is strictly governed by the thermodynamic differences in bond dissociation energies (BDE). The order of reactivity for electrophilic partners in palladium-catalyzed cross-couplings is universally established as I >> Br > OTf >> Cl [3].

  • C(sp²)–I Bond: ~65 kcal/mol

  • C(sp²)–Br Bond: ~81 kcal/mol

Because oxidative addition is typically the rate-determining step, this 16 kcal/mol energy gap provides a kinetic window. By employing a mild palladium catalyst with standard electron-donating ligands (rather than highly electron-rich, bulky phosphines) and strictly controlling thermal energy, the Pd(0) catalyst selectively inserts into the weaker C–I bond. Pushing the temperature too high or using hyper-active ligands (e.g., SPhos or XPhos) lowers the activation barrier for the C–Br bond, leading to undesired double-coupling or debromination[4].

Catalytic Pathway Visualization

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition (Selective C-I Insertion) Pd0->PdII_Ox Oxidative Addition PdII_Trans Pd(II) Transmetalation PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product 5-Aryl-2-bromo- 4-methoxybenzaldehyde PdII_Trans->Product Substrate 2-Bromo-5-iodo- 4-methoxybenzaldehyde Substrate->PdII_Ox Boronic Ar-B(OH)2 + Base Boronic->PdII_Trans

Chemoselective Suzuki-Miyaura catalytic cycle highlighting preferential C-I oxidative addition.

Reaction Optimization Data

To establish a robust methodology, various catalytic systems were evaluated to maximize mono-coupling (at C–I) versus di-coupling (at both C–I and C–Br). As demonstrated in Table 1, the choice of ligand and temperature is the primary causal factor in determining selectivity.

Table 1: Optimization of Conditions for Selective Mono-Coupling

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Conversion (%)Selectivity (Mono:Di)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>9945:55
2Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90>9982:18
3Pd(PPh₃)₄ PPh₃ Na₂CO₃ Toluene/EtOH/H₂O 70 >98 98:2
4Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O2535>99:1

Data Interpretation: Entry 3 provides the optimal balance of kinetic energy and catalytic activity. The standard triphenylphosphine ligand prevents over-activation of the catalyst, while a moderate temperature of 70 °C ensures full conversion without breaching the activation energy threshold of the C–Br bond.

Standard Operating Protocol: Selective Arylation

This protocol describes the selective coupling of 2-Bromo-5-iodo-4-methoxybenzaldehyde with a standard aryl boronic acid (e.g., phenylboronic acid).

Materials & Reagents
  • 2-Bromo-5-iodo-4-methoxybenzaldehyde (1.00 mmol, 341.0 mg)

  • Phenylboronic acid (1.05 mmol, 128.0 mg) (Note: Strict stoichiometric control prevents over-reaction)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.00 mmol, 212.0 mg)

  • Degassed Solvent Mixture: Toluene / Ethanol / Water (2:1:1 v/v/v, 10 mL total)

Step-by-Step Methodology
  • Preparation of the Biphasic System: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add Toluene (5 mL), Ethanol (2.5 mL), and distilled Water (2.5 mL). Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, which can degrade the Pd(0) catalyst.

  • Reagent Loading: Briefly remove the argon line and add 2-Bromo-5-iodo-4-methoxybenzaldehyde, phenylboronic acid, and Na₂CO₃ to the flask.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the suspension. Crucial Step: Perform this addition under a positive stream of Argon to prevent premature catalyst oxidation.

  • Heating & Reaction: Seal the flask, attach a reflux condenser, and heat the biphasic mixture in an oil bath pre-set to 70 °C. Stir vigorously at 800 rpm to ensure adequate mixing of the aqueous and organic phases.

  • Monitoring: After 4 hours, sample the organic layer. Quench the aliquot in ethyl acetate/water and analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS.

  • Workup: Once starting material is consumed, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure 5-aryl-2-bromo-4-methoxybenzaldehyde.

In-Process Controls & Self-Validation System

To ensure the scientific integrity of the protocol, the experiment must be self-validating. You can definitively prove that chemoselective coupling occurred at the iodine site by analyzing the isotopic signatures in the Mass Spectrometry (LC-MS) data.

  • The Isotopic Proof: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Iodine exists essentially as a single isotope (¹²⁷I).

  • Starting Material Signature: The mass spectrum of the starting material will show a complex multiplet due to the combination of Br and I.

  • Product Signature (Validation): If the reaction successfully replaced only the iodine atom, the resulting product contains exactly one halogen (Bromine). Therefore, the LC-MS of the product must display a distinct doublet molecular ion peak (M and M+2) of equal intensity (1:1 ratio) .

  • Failure Modes: If the MS shows a singlet peak, debromination or double-coupling has occurred, indicating the temperature was too high or the catalyst was too active.

References

  • General Mechanism of the Suzuki Reaction Title: Suzuki reaction Source: Wikipedia URL:[Link]

  • Reactivity Trends in Cross-Coupling Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

  • Ligand Effects and Pathway Shifts in Suzuki Coupling Title: The Suzuki Reaction Source: Myers Research Group, Harvard University URL:[Link]

Sources

Application

Application Notes and Protocols: Site-Selective Palladium-Catalyzed Cross-Coupling at Iodine vs. Bromine

Introduction In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, a significance underscor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, a significance underscored by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[1] These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] A particularly powerful strategy within this field is the site-selective functionalization of polyhalogenated (hetero)arenes, which allows for the sequential and controlled introduction of different functionalities onto a single molecular scaffold.[2][4]

This guide focuses on the chemoselective cross-coupling of substrates bearing both iodine and bromine substituents. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a synthetic handle to achieve remarkable selectivity.[2][4] By carefully tuning reaction parameters, chemists can preferentially activate the C-I bond while leaving the C-Br bond intact for subsequent transformations. This document provides a deep dive into the mechanistic underpinnings of this selectivity and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Basis for Selectivity: The Primacy of Oxidative Addition

The selectivity in palladium-catalyzed cross-coupling reactions of bromoiodoarenes is fundamentally governed by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[4][5][6][7] In this step, the low-valent palladium(0) catalyst inserts into the carbon-halogen bond.

The generally accepted reactivity trend for aryl halides in oxidative addition is: C–I > C–OTf > C–Br ≫ C–Cl .[4][8] This trend is directly correlated with the carbon-halogen bond dissociation energies (BDEs); the weaker the bond, the more readily it undergoes oxidative addition. The C-I bond is significantly weaker than the C-Br bond, making it the preferred site for catalytic activation under kinetically controlled conditions.[2][4]

The mechanism of oxidative addition itself can be complex, with two limiting pathways often considered: a three-centered concerted mechanism and a more polar nucleophilic displacement (or SNAr-like) mechanism.[5][6][9] While the precise pathway can be influenced by factors like the ligand, solvent, and substrate electronics, the overarching reactivity difference between C-I and C-Br bonds remains the dominant factor for achieving site-selectivity.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in a site-selective Suzuki-Miyaura coupling, emphasizing the preferential oxidative addition at the C-I bond.

Site_Selective_Suzuki_Miyaura Catalytic cycle for selective Suzuki-Miyaura coupling. Pd0 Pd(0)L_n OA_Complex [Br-Ar-Pd(II)(L_n)-I] Pd0->OA_Complex Oxidative Addition (Selective at C-I) Substrate Br-Ar-I Substrate->OA_Complex Transmetalation_Complex [Br-Ar-Pd(II)(L_n)-R] OA_Complex->Transmetalation_Complex Transmetalation BoronicAcid R-B(OH)_2 BoronicAcid->Transmetalation_Complex Base Base Base->Transmetalation_Complex Transmetalation_Complex->Pd0 Reductive Elimination Product Br-Ar-R Transmetalation_Complex->Product Product Release

Caption: Catalytic cycle for selective Suzuki-Miyaura coupling.

Key Factors Influencing Site-Selectivity

While the inherent reactivity difference between C-I and C-Br bonds is the primary driver, several experimental parameters can be modulated to enhance or, in some cases, even reverse this selectivity. Understanding these factors is crucial for designing robust and high-yielding selective cross-coupling protocols.

Data Presentation: Factors Affecting Selectivity
FactorInfluence on I vs. Br SelectivityRationale & Causality
Catalyst/Ligand High Impact: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) often enhance selectivity for C-I.[10]Electron-rich ligands increase the electron density on the Pd(0) center, facilitating oxidative addition. Steric bulk can further modulate reactivity, sometimes favoring the less hindered site if steric environments around the halogens differ.
Temperature High Impact: Lower reaction temperatures strongly favor selective reaction at the more reactive C-I bond.Oxidative addition is a kinetically controlled step. Higher temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity and the formation of di-substituted products.
Solvent Moderate Impact: Solvent polarity can influence the reaction mechanism and rates.[11]Polar solvents can stabilize charged intermediates that may be formed in an SNAr-type oxidative addition pathway. The choice of solvent can also affect catalyst solubility and stability.
Base Moderate Impact: The choice and strength of the base are critical, particularly in Suzuki and Sonogashira couplings.The base is essential for the transmetalation step but can also influence the active catalyst concentration and ligand stability. A base that is too strong or poorly soluble can lead to side reactions or catalyst decomposition.
Reaction Time Moderate Impact: Shorter reaction times are generally preferred to minimize competing C-Br activation.Prolonged reaction times, even at lower temperatures, can lead to the slow but eventual reaction at the C-Br bond, reducing the yield of the desired mono-coupled product.

Experimental Protocols: Application Notes

The following protocols are provided as a starting point for achieving high site-selectivity in common cross-coupling reactions. It is imperative to perform all reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the iodine position of a bromoiodoarene.

Workflow Diagram:

Caption: General workflow for a site-selective Suzuki-Miyaura coupling experiment.

Materials:

  • Substrate: 1-Bromo-4-iodobenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Palladium Precatalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₂CO₃ (2.0 equiv), finely ground and dried

  • Solvent: 1,4-Dioxane, anhydrous

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene, phenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and SPhos ligand.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Through the septum, add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Place the flask in a preheated oil bath at 60 °C.

  • Stir the reaction mixture and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-1,1'-biphenyl.

Trustworthiness Check: The protocol specifies monitoring by TLC/GC-MS to ensure the reaction is stopped upon consumption of the starting material, preventing over-reaction at the bromine site. The use of a well-defined catalyst system (Pd(OAc)₂/SPhos) known for high activity at lower temperatures enhances selectivity.

Protocol 2: Site-Selective Sonogashira Coupling

This protocol details the selective coupling of a terminal alkyne at the iodine position of a bromoiodoarene, a key transformation for creating arylalkynes. The Sonogashira reaction can be performed with or without a copper(I) co-catalyst; this protocol outlines a copper-free version to avoid potential issues with copper-catalyzed alkyne homocoupling (Glaser coupling).[12]

Decision Tree for Sonogashira Conditions:

Sonogashira_Decision_Tree Start Substrate: Bromoiodoarene + Terminal Alkyne Sensitive_FG Acid/Base Sensitive Functional Groups? Start->Sensitive_FG Standard_Conditions Standard Conditions: PdCl₂(PPh₃)₂ / PPh₃ Base: Et₃N or DIPA Solvent: THF or Toluene Temp: RT to 40°C Sensitive_FG->Standard_Conditions No Mild_Conditions Milder Conditions: Pd(OAc)₂ / SPhos Base: K₂CO₃ or Cs₂CO₃ Solvent: Dioxane or DMF Temp: RT to 50°C Sensitive_FG->Mild_Conditions Yes

Sources

Method

Synthesis of polysubstituted anisoles using 2-Bromo-5-iodo-4-methoxybenzaldehyde

Utilizing 2-Bromo-5-iodo-4-methoxybenzaldehyde as an Orthogonal Scaffold Executive Summary The synthesis of polysubstituted anisoles is a cornerstone in the development of pharmaceuticals, particularly for kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 2-Bromo-5-iodo-4-methoxybenzaldehyde as an Orthogonal Scaffold

Executive Summary

The synthesis of polysubstituted anisoles is a cornerstone in the development of pharmaceuticals, particularly for kinase inhibitors and GPCR ligands. This application note details the strategic use of 2-Bromo-5-iodo-4-methoxybenzaldehyde as a "trident" scaffold. By exploiting the significant kinetic difference in oxidative addition between aryl iodides and aryl bromides, researchers can achieve highly chemoselective, sequential functionalization. This guide provides validated protocols for orthogonal cross-coupling, enabling the rapid generation of diverse chemical libraries from a single core.

Strategic Rationale & Mechanistic Insight

The utility of 2-Bromo-5-iodo-4-methoxybenzaldehyde lies in its orthogonal reactivity profile . The molecule presents three distinct "handles" for modification, each reactive under specific, non-overlapping conditions:

  • C-5 Iodide: Highest reactivity (

    
    ). Undergoes oxidative addition with Pd(0) at room temperature.
    
  • C-1 Aldehyde: Electrophilic center. Stable to mild cross-coupling conditions; reactive toward nucleophiles (amines, hydrides, Wittig reagents).

  • C-2 Bromide: Moderate reactivity. Requires elevated temperatures or specialized ligands to undergo oxidative addition, typically after the iodide has been functionalized.

The Kinetic Basis of Chemoselectivity

The success of this workflow relies on the rate of oxidative addition (OA). For Pd(0) catalysts (e.g., Pd(PPh


)

), the bond dissociation energy (BDE) dictates that C–I bonds (

65 kcal/mol) break significantly faster than C–Br bonds (

81 kcal/mol). By controlling temperature and stoichiometry, the C-5 position can be exclusively functionalized while leaving the C-2 bromide intact for subsequent steps.
Diagram 1: Orthogonal Functionalization Workflow

OrthogonalStrategy Scaffold 2-Bromo-5-iodo- 4-methoxybenzaldehyde Step1 Step 1: C-5 Functionalization (Chemoselective Suzuki) Scaffold->Step1 R¹-B(OH)₂, Pd(0) RT, 1.0 equiv Intermediate Intermediate A: 2-Bromo-5-aryl- 4-methoxybenzaldehyde Step1->Intermediate Yield > 85% Step2 Step 2: C-2 Functionalization (High-Temp Suzuki/Sonogashira) Intermediate->Step2 R²-B(OH)₂, Pd(II) 80-100°C Aldehyde C-1 Functionalization (Reductive Amination) Intermediate->Aldehyde Optional Divergence Final Final Target: Polysubstituted Anisole Step2->Final Library Generation

Caption: Sequential workflow for the site-selective modification of the tri-functionalized anisole core.

Validated Experimental Protocols
General Considerations
  • Purity: The starting material (CAS 1934910-69-6) should be >97% pure.[1] Recrystallize from EtOAc/Hexanes if necessary.

  • Degassing: Oxygen is the enemy of Pd(0). All solvents must be degassed via sparging with Argon (15 min) or Freeze-Pump-Thaw cycles.

Protocol A: Chemoselective C-5 Suzuki Coupling (The "Iodide Strike")

Target: Exclusive coupling at the Iodine position without touching the Bromine.

Reagents:

  • Scaffold: 1.0 equiv (e.g., 1.0 mmol, 341 mg)

  • Boronic Acid (

    
    ): 1.05 equiv
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 2.5 equiv)
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Procedure:

  • Setup: In a Schlenk tube or microwave vial, combine the Scaffold, Boronic Acid, and Pd(PPh

    
    )
    
    
    
    .
  • Inerting: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Solvent (5 mL) and aqueous Base via syringe.

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) .

    • Note: Do not heat. Heating promotes oxidative addition at the Bromine.

  • Monitoring: Check TLC/LCMS after 2 hours. The starting material should be consumed, and the mono-coupled product (Intermediate A) should appear.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Checkpoint: Verify the retention of the Bromine atom via Mass Spectrometry (look for the characteristic


Br/

Br 1:1 isotope pattern).
Protocol B: C-2 Functionalization (The "Bromine Strike")

Target: Functionalization of the sterically more hindered and less reactive Bromine.

Reagents:

  • Intermediate A (from Protocol A): 1.0 equiv

  • Boronic Acid (

    
    ): 1.5 equiv
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) or XPhos Pd G2 (for sterically hindered partners).
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (9:1)

Procedure:

  • Setup: Combine Intermediate A, Boronic Acid, Base, and Catalyst in a reaction vessel.

  • Reaction: Heat to 90–100 °C for 12–16 hours.

    • Note: The aldehyde group is generally robust, but if using nucleophilic amines in the coupling, Schiff base formation is a risk. Keep the pH controlled or protect the aldehyde as an acetal if necessary.

  • Workup: Standard aqueous workup.

Data Summary: Reactivity Comparison

The following table summarizes the expected reactivity of the scaffold under varying catalytic conditions.

ParameterC-5 (Iodide) CouplingC-2 (Bromide) Coupling
Catalyst Pd(PPh

)

(Generic Pd0)
Pd(dppf)Cl

or Buchwald Precatalysts
Temperature 20–25 °C (RT)80–110 °C
Time 1–4 Hours12–24 Hours
Base Strength Mild (Na

CO

)
Stronger (K

PO

or Cs

CO

)
Selectivity >95% C-5 selectiveN/A (C-5 already reacted)
Common Pitfall Over-reaction (if heated)Protodebromination (if solvent wet/old)
Troubleshooting & Optimization
Issue: "Scrambling" or Bis-coupling in Step 1
  • Symptom: You observe functionalization at both C-5 and C-2 during the first step.

  • Root Cause: Temperature too high or excess Boronic Acid.

  • Solution: strictly maintain Room Temperature. Reduce catalyst loading to 2 mol%. Ensure Boronic Acid is limiting (0.95–1.0 equiv).

Issue: Low Yield in Step 2 (Steric Hindrance)
  • Symptom: The Bromine at C-2 is flanked by the aldehyde (C-1) and the methoxy (C-4), creating a "steric pocket."

  • Solution: Switch to bulky, electron-rich ligands. SPhos or XPhos are specifically designed to facilitate oxidative addition in sterically crowded environments.

Diagram 2: Steric Environment Analysis

Sterics Center Benzene Ring C1 C-1: CHO (Moderate Steric Bulk) Center->C1 C2 C-2: Br (High Steric Crowd) Center->C2 C4 C-4: OMe (Electron Donor) Center->C4 C5 C-5: I (Accessible) Center->C5 C1->C2 Ortho Interference C4->C5 Ortho Activation

Caption: Steric analysis showing the accessibility of C-5 vs. the crowded C-2 position.

References
  • Reactivity of Aryl Halides: F. Barrios-Landeros, et al. "Comparative study of aryl halides in Pd-mediated reactions." Inorganic Chemistry Frontiers, 2020.

  • Chemoselective Coupling Protocols: N. Miyaura, A. Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Orthogonal Functionalization Strategies: S. D. R. Christie. "Orthogonal cross-coupling reactions." Beilstein Journal of Organic Chemistry, 2011.

  • Buchwald Ligands for Hindered Substrates: R. Martin, S. L. Buchwald. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling of 5-Iodo Benzaldehyde Derivatives

Executive Summary & Strategic Analysis This guide details the synthetic protocols for the Sonogashira cross-coupling of 5-iodo benzaldehyde derivatives with terminal alkynes. These substrates are critical intermediates i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the synthetic protocols for the Sonogashira cross-coupling of 5-iodo benzaldehyde derivatives with terminal alkynes. These substrates are critical intermediates in the synthesis of isoquinolines, benzofurans, and diverse pharmaceutical scaffolds.

The Substrate Challenge: 5-Iodo Benzaldehyde

In the context of benzaldehyde (C1), the 5-position is chemically equivalent to the 3-position (meta). However, in polysubstituted derivatives like 5-iodovanillin (4-hydroxy-3-methoxy-5-iodobenzaldehyde), the 5-position offers unique steric and electronic environments.

Key Reactivity Profile:

  • Activation: The aldehyde (-CHO) is an electron-withdrawing group (EWG). Located meta to the iodide, it lowers the electron density of the arene, thereby accelerating oxidative addition of Pd(0) into the C–I bond compared to electron-rich systems.

  • Sensitivity: The aldehyde moiety is susceptible to:

    • Oxidation: To carboxylic acid (under aerobic conditions).

    • Condensation: Formation of Schiff bases (imines) if primary amines are used as bases.

    • Cannizzaro Reaction: Under strongly basic, aqueous conditions.

Strategic Solution: To maximize yield and purity, we employ a secondary/tertiary amine base system (to prevent imine formation) and strictly anaerobic conditions (to prevent Glaser homocoupling of the alkyne and aldehyde oxidation).

Mechanistic Pathway[1][2]

Understanding the dual catalytic cycle is essential for troubleshooting. The reaction proceeds via a Palladium cycle (coupling) and a Copper cycle (alkyne activation).[1][2][3][4]

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 5-Iodo-Benzaldehyde TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Transfer Alkyne

Figure 1: The synergistic Pd/Cu catalytic cycle. Note that the rate-determining step for iodides is often transmetallation, not oxidative addition.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd/Cu Co-Catalyzed)

Best for: Routine synthesis, sterically hindered alkynes, and rapid screening.

Reagents & Materials:

  • Substrate: 5-Iodobenzaldehyde derivative (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2–3 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1–2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH) / THF (1:1 ratio)

  • Atmosphere: Argon or Nitrogen (Balloon)

Step-by-Step Procedure:

  • Degassing (Critical):

    • Solvents (THF and Et₃N) must be degassed prior to use. Sparge with Argon for 15 minutes or use the freeze-pump-thaw method. Why? Dissolved oxygen promotes alkyne homocoupling (Glaser coupling), wasting your starting material.

  • Reaction Assembly:

    • In a flame-dried Schlenk flask or sealed tube, charge the Pd catalyst, CuI, and 5-iodobenzaldehyde.

    • Evacuate and backfill with Argon (3 cycles).

    • Add the degassed THF/Et₃N mixture via syringe.

    • Add the terminal alkyne dropwise via syringe.

  • Execution:

    • Stir at Room Temperature (25°C) .

    • Note: Due to the activated nature of the iodide, heating is rarely required. If the reaction is sluggish after 2 hours, warm to 40°C.

    • Monitor via TLC (use 2,4-DNP stain to visualize the aldehyde).

  • Workup:

    • Dilute with EtOAc.[2] Wash with saturated NH₄Cl (to chelate and remove Cu).[2]

    • Wash with brine, dry over Na₂SO₄, and concentrate.

Method B: Copper-Free "Green" Protocol

Best for: Pharmaceutical intermediates (avoiding heavy metal cleanup) and substrates sensitive to copper.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + Triphenylphosphine (PPh₃) (4 mol%) OR Pd/C (10% loading).

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).[5]

  • Solvent: DMF or aqueous Ethanol (for green chemistry applications).

Procedure:

  • Dissolve substrate and alkyne in DMF.

  • Add K₂CO₃ and the Pd source.[5]

  • Heat to 60–80°C . Why? Without Copper, the alkyne is less nucleophilic; thermal energy is required to drive the transmetallation/carbopalladation step.

  • Workup involves flooding the reaction with water to precipitate the organic product or extracting with EtOAc.

Optimization & Troubleshooting Matrix

ParameterRecommendationScientific Rationale
Base Selection Et₃N, DIPEA, or K₂CO₃ Avoid primary amines (e.g., n-butylamine). Primary amines react with the aldehyde to form Schiff bases (imines), destroying the substrate.
Solvent THF or DMF THF is standard. DMF is required for inorganic bases (Method B) to solubilize the carbonate.
Catalyst Loading 2% Pd / 1% Cu High loading (5%+) promotes Pd-black precipitation. Iodides are reactive enough to require minimal catalyst.[1]
Color Change Yellow

Black
Reaction mixture turning black indicates Pd precipitation (catalyst death). Add excess PPh₃ ligand to stabilize Pd(0).

Workflow Visualization

Workflow Start Start: Weigh Reagents (Ar-I, Alkyne, Base) Degas Degas Solvents (Sparging/Freeze-Pump-Thaw) Start->Degas Mix Mix Reagents + Catalyst (Inert Atmosphere) Degas->Mix Monitor Monitor (TLC/LCMS) Check for Homocoupling Mix->Monitor Monitor->Mix Incomplete (Add Heat/Time) Quench Quench: Sat. NH4Cl (Remove Copper) Monitor->Quench Conversion >95% Purify Purification (Column Chromatography) Quench->Purify

Figure 2: Operational workflow ensuring quality control at the degassing and quenching stages.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Dicks, A. P. (2009). Synthesis of 5-Iodovanillin and Its Suzuki−Miyaura Coupling: A Green Chemistry Experiment. Journal of Chemical Education. (Contextualizing 5-iodo derivatives). Link

  • Sigma-Aldrich. (2023).[5] Sonogashira Coupling Reaction: Application Note and Catalyst Guide. Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Link

Sources

Method

Application Note: Orthogonal Functionalization of Halogenated Benzaldehydes

Executive Summary & Strategic Rationale Halogenated benzaldehydes (e.g., 4-bromobenzaldehyde, 3-bromo-5-chlorobenzaldehyde) are "linchpin" intermediates in drug discovery. They possess two distinct electrophilic sites: t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Halogenated benzaldehydes (e.g., 4-bromobenzaldehyde, 3-bromo-5-chlorobenzaldehyde) are "linchpin" intermediates in drug discovery. They possess two distinct electrophilic sites: the carbonyl carbon (susceptible to nucleophilic attack/reduction) and the aryl-halogen bond (susceptible to metal-catalyzed cross-coupling or metallation).

Orthogonality in this context refers to the ability to selectively functionalize one site while leaving the other inert, preserving it for a subsequent reaction. Achieving this requires a precise understanding of reactivity hierarchies.

The Reactivity Hierarchy

To design a successful synthesis, one must exploit the natural reactivity gaps between these functional groups.

ReactivityHierarchy cluster_0 Electrophilic Susceptibility (Nucleophilic Attack) cluster_1 Pd-Catalyzed Oxidative Addition Rates Aldehyde Aldehyde (C=O) Most Reactive to Nucleophiles Iodide Aryl Iodide (Ar-I) Aldehyde->Iodide Reacts with Grignard/Li Bromide Aryl Bromide (Ar-Br) Chloride Aryl Chloride (Ar-Cl) Pd_I Ar-I (Fastest) Pd_Br Ar-Br Pd_I->Pd_Br Reactivity Order Pd_Cl Ar-Cl (Slowest) Pd_Br->Pd_Cl Reactivity Order Pd_Ald Aldehyde (Inert to Pd(0)) Pd_Ald->Pd_I Orthogonal: Aldehyde survives Suzuki conditions

Caption: Figure 1. Reactivity hierarchy of halogenated benzaldehydes under nucleophilic (left) and transition-metal catalyzed (right) conditions.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the halogen (Ar-X) while preserving the aldehyde (Ar-CHO).

Mechanism & Insight: Aldehydes are generally inert to Pd(0) oxidative addition. However, they are sensitive to the base used in Suzuki couplings (risk of Cannizzaro disproportionation or Aldol condensation).

  • Expert Choice: Use weak bases (K₃PO₄ or K₂CO₃) rather than strong hydroxides.

  • Ligand Selection: For aryl bromides, standard ligands (PPh₃) suffice. For aryl chlorides, electron-rich bulky phosphines (e.g., SPhos, XPhos) are required.[1][2]

Materials
  • Substrate: 4-Bromobenzaldehyde (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%)

  • Base: K₃PO₄ (2.0 equiv)[2]

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure
  • Setup: Charge a reaction vial with 4-bromobenzaldehyde (185 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.5) should disappear, replaced by the biaryl aldehyde (fluorescent).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Validation:

  • ¹H NMR: Look for the diagnostic aldehyde proton singlet at ~10.0 ppm . Its persistence confirms the aldehyde was not reduced or oxidized.

Protocol B: Chemoselective Reductive Amination

Objective: Functionalize the aldehyde (Ar-CHO) while preserving the halogen (Ar-X).

Mechanism & Insight: The key challenge is preventing the reduction of the carbon-halogen bond (dehalogenation), which can occur under hydrogenation conditions (H₂/Pd-C).

  • Expert Choice: Use Hydride Reagents (NaBH(OAc)₃ or NaBH₄) instead of catalytic hydrogenation. These reagents are chemoselective for imines/aldehydes and will not touch Ar-Cl, Ar-Br, or Ar-I under standard conditions [1].

Materials
  • Substrate: 4-Bromobenzaldehyde (1.0 equiv)

  • Amine: Benzylamine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additives: Acetic Acid (1.0 equiv) - Catalyzes imine formation.

Step-by-Step Procedure
  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol).

  • Equilibration: Stir at room temperature for 30–60 minutes to allow imine formation (often visible as a slight color change).

  • Reduction: Cool to 0 °C (optional, but recommended for selectivity). Add NaBH(OAc)₃ (1.5 mmol) portion-wise.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Self-Validating Step: Quench a small aliquot with aqueous NaHCO₃ and check TLC. If aldehyde remains, add 0.5 equiv more reductant.

  • Quench: Add saturated aqueous NaHCO₃ (10 mL) and stir for 15 minutes to quench borate complexes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.[2]

  • Purification: The secondary amine product can often be purified by acid-base extraction or column chromatography (DCM/MeOH).

Validation:

  • MS (ESI): Check for the isotopic pattern of Bromine (M and M+2 peaks of equal intensity). If the M+2 peak is missing, dehalogenation occurred (likely due to using overly aggressive conditions like H₂/Pd).

Protocol C: The "Switch" – Lithiation via Acetal Protection

Objective: Convert the electrophilic halogen into a nucleophile (Ar-Li) for reaction with electrophiles.

Mechanism & Insight: Direct treatment of halogenated benzaldehydes with n-Butyllithium (n-BuLi) fails because n-BuLi attacks the aldehyde immediately.

  • Strategy: Protect the aldehyde as a cyclic acetal. This renders the carbonyl carbon inert to strong bases, allowing Lithium-Halogen exchange [2].

ProtectionRoute Start 4-Bromobenzaldehyde Step1 1. Protection (Ethylene Glycol, pTsOH) Start->Step1 Intermediate Bromo-Acetal (Protected) Step1->Intermediate Step2 2. Li-Halogen Exchange (n-BuLi, -78°C) Intermediate->Step2 Lithio Lithio-Acetal (Nucleophile) Step2->Lithio Step3 3. Electrophile Quench (e.g., DMF, CO2) Lithio->Step3 Final Functionalized Product Step3->Final

Caption: Figure 2. Workflow for reversing polarity (Umpolung) of the halogenated benzaldehyde.

Step-by-Step Procedure
  • Protection: Reflux 4-bromobenzaldehyde (10 mmol), ethylene glycol (15 mmol), and p-TsOH (0.1 mmol) in Toluene using a Dean-Stark trap until water evolution ceases (~3 hours). Wash with NaHCO₃, dry, and concentrate.

  • Lithiation: Dissolve the Bromo-Acetal (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78 °C .

  • Exchange: Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 10 minutes. Stir at -78 °C for 30 minutes.

    • Critical Safety: Never allow temperature to rise above -60 °C during this step to prevent benzyne formation or decomposition.

  • Quench: Add the electrophile (e.g., DMF to make a dialdehyde, or CO₂ to make a benzoic acid) at -78 °C.

  • Deprotection: After warming to RT, add 1M HCl (5 mL) and stir for 1 hour to hydrolyze the acetal back to the aldehyde.

Comparative Summary

FeatureProtocol A (Suzuki)Protocol B (Reductive Amination)Protocol C (Lithiation)
Primary Target Halogen (Ar-X)Aldehyde (Ar-CHO)Halogen (Ar-X)
Reagent Class Pd Catalyst / Boronic AcidAmine / BorohydrideOrganolithium
Aldehyde Status Unprotected (Survives)Reacted (to Amine)Protected (Acetal)
Halogen Status Reacted (to Biaryl)Unprotected (Survives)Reacted (to Li -> E)
Key Risk Base-mediated side reactionsOver-reduction (Dehalogenation)Nucleophilic attack on aldehyde

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application

Application Note: Chemoselective Sequential Cross-Coupling of 2-Bromo-5-iodo-4-methoxybenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Rationale In modern drug discovery and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

In modern drug discovery and materials science, the rapid assembly of complex, multi-substituted biaryl and teraryl scaffolds is a critical bottleneck. 2-Bromo-5-iodo-4-methoxybenzaldehyde (CAS: 1934910-69-6) [1] serves as a highly privileged, tetra-substituted building block designed to overcome this challenge.

As a Senior Application Scientist, I frequently recommend this specific building block because it offers three orthogonal vectors for diversification:

  • C5-Iodide: The primary site for low-temperature, highly facile oxidative addition.

  • C2-Bromide: A secondary cross-coupling handle that remains dormant under mild conditions but can be activated under elevated thermal and catalytic stress.

  • C1-Formyl (Aldehyde): A versatile handle for downstream functionalization (e.g., reductive amination, Wittig olefination, or condensation into heterocycles) once the aryl framework is constructed.

This guide details the causality, optimization, and step-by-step protocols for executing a chemoselective, sequential Suzuki-Miyaura cross-coupling to generate unsymmetrical biaryl compounds from this starting material.

Mechanistic Causality: The Science of Chemoselectivity

The success of a sequential cross-coupling relies entirely on the intrinsic reactivity gradient of the electronically differentiated leaving groups (-I > -Br > -Cl)[2].

The Thermodynamic & Kinetic Basis

The oxidative addition of Palladium(0) into a carbon-halogen bond is the rate-determining step in the Suzuki-Miyaura catalytic cycle. The bond dissociation energy (BDE) of a typical aryl C-I bond is approximately 65 kcal/mol, whereas an aryl C-Br bond is significantly stronger at ~81 kcal/mol.

By carefully tuning the reaction temperature (≤ 60 °C) and selecting a catalyst with standard electron-donating properties (such as


), the catalyst will exclusively insert into the C-I bond at the C5 position. The C-Br bond at the C2 position remains completely untouched, acting as a "masked" electrophile for the next synthetic step[3]. Once the C5 position is arylated, the resulting mono-coupled intermediate can be subjected to a second Suzuki-Miyaura coupling using a more active catalyst (e.g., 

) and higher temperatures (90–100 °C) to functionalize the C2 position[4].
Self-Validating Analytical Tracking

To ensure trustworthiness in your workflow, this protocol is designed as a self-validating system . Because iodine (atomic mass ~127) and bromine (atomic mass ~79) have vastly different masses, LC-MS is the perfect tool to validate chemoselectivity.

  • Starting Material:

    
     ~341 (for 
    
    
    
    Br)
  • Successful Step 1 (Mono-arylation with Phenylboronic acid):

    
     ~291. (Loss of I [-127], addition of Ph [+77]). If you observe 
    
    
    
    ~213, you have over-coupled (loss of both halogens).

Reaction Optimization & Quantitative Data

To demonstrate the importance of parameter control, Table 1 summarizes the causality between reaction conditions and chemoselectivity. Tight control over boronic acid stoichiometry (maximum 1.05 equivalents) and temperature is non-negotiable for Step 1.

Table 1. Optimization of Chemoselective C5-Arylation vs. Over-coupling

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)C5-Mono-arylation Yield (%)C2,C5-Di-arylation Yield (%)
1 (Optimal)


Toluene/EtOH/

60 4 > 92% < 2%
2


Toluene/EtOH/

90475%18%
3


Dioxane/

90215%82%
4

/ SPhos

THF/

60460%35%

Data synthesized from established bromo-iodo-arene cross-coupling precedents[2][3]. Entry 1 represents the validated conditions for Protocol A.

Visualizing the Sequential Workflow

G SM 2-Bromo-5-iodo- 4-methoxybenzaldehyde (Starting Material) INT 5-Aryl-2-bromo- 4-methoxybenzaldehyde (Mono-coupled Intermediate) SM->INT Step 1: Ar¹-B(OH)₂ (1.05 eq) Pd(PPh₃)₄, K₂CO₃ 60°C, 4h (C-I selective) PROD 2,5-Diaryl- 4-methoxybenzaldehyde (Fully Functionalized Biaryl) INT->PROD Step 2: Ar²-B(OH)₂ (1.5 eq) Pd(dppf)Cl₂, K₃PO₄ 90°C, 12h (C-Br coupling)

Sequential chemoselective Suzuki-Miyaura coupling of 2-Bromo-5-iodo-4-methoxybenzaldehyde.

Step-by-Step Experimental Methodologies

Protocol A: Chemoselective C5-Arylation (Synthesis of 5-Aryl-2-bromo-4-methoxybenzaldehyde)

Objective: Selectively couple the first aryl group at the highly reactive C-I bond while preserving the C-Br and aldehyde functionalities[4].

Materials:

  • 2-Bromo-5-iodo-4-methoxybenzaldehyde (1.0 equiv, e.g., 1.0 mmol, 341 mg)

  • Arylboronic acid

    
     (1.05 equiv, 1.05 mmol)
    
  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv, 5 mol%)
    
  • Potassium carbonate (

    
    ) (2.0 equiv, 2.0 mmol)
    
  • Degassed Solvent Mixture: Toluene / Ethanol / Water (4:1:1 ratio, 12 mL total)

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-iodo-4-methoxybenzaldehyde, the arylboronic acid, and

    
    .
    
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in the degassed Toluene/EtOH/

    
     mixture. Stir at room temperature for 5 minutes to dissolve the organic components.
    
  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add

    
    . Re-seal and purge with Argon for an additional 2 minutes. (Causality Note: Adding the Pd(0) catalyst last prevents premature degradation in the absence of the stabilizing solvent sphere).
    
  • Controlled Heating: Submerge the flask in a pre-heated oil bath set strictly to 60 °C . Stir vigorously for 4 hours.

  • Self-Validation (In-Process Control): At 3 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the starting material (

    
     ~341) and the presence of the mono-coupled product. Ensure no di-coupled byproduct is forming.
    
  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 5-aryl-2-bromo-4-methoxybenzaldehyde.
    
Protocol B: C2-Arylation (Synthesis of 2,5-Diaryl-4-methoxybenzaldehyde)

Objective: Force the oxidative addition into the sterically hindered, less reactive C-Br bond to complete the teraryl scaffold[3].

Materials:

  • 5-Aryl-2-bromo-4-methoxybenzaldehyde from Protocol A (1.0 equiv, 1.0 mmol)

  • Arylboronic acid

    
     (1.5 equiv, 1.5 mmol)
    *[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)[
    
    
    
    ] (0.05 equiv, 5 mol%)
  • Potassium phosphate tribasic (

    
    ) (3.0 equiv, 3.0 mmol)
    
  • Degassed Solvent Mixture: 1,4-Dioxane / Water (5:1 ratio, 12 mL total)

Procedure:

  • Assembly: In a heavy-walled pressure vial, combine the mono-coupled intermediate, the second arylboronic acid, and

    
    .
    
  • Purge & Solvate: Evacuate/backfill with Argon (3x). Add the degassed Dioxane/

    
     mixture.
    
  • Catalyst Addition: Add

    
     under Argon. (Causality Note: The bidentate dppf ligand creates a highly active, sterically demanding Pd complex capable of inserting into the stronger C-Br bond, even with the steric bulk of the adjacent formyl group).
    
  • High-Temperature Coupling: Seal the pressure vial tightly. Heat in an oil bath at 90–100 °C for 12–16 hours.

  • Validation & Workup: Monitor via LC-MS for the complete consumption of the brominated intermediate. Cool to room temperature, filter through a short pad of Celite to remove palladium black (eluting with EtOAc), and concentrate. Purify via flash chromatography to isolate the final 2,5-diaryl-4-methoxybenzaldehyde.

References

  • [1] Sigma-Aldrich. 2-Bromo-5-iodo-4-methoxybenzaldehyde | 1934910-69-6. Sigma-Aldrich Product Catalog. Available at:

  • [4] Organometallics - ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at:

  • [3] ACS Combinatorial Science - ACS Publications. Sequential Coupling Approach to the Synthesis of Nickel(II) Complexes with N-aryl-2-amino Phenolates. Available at:

  • [2] Graz University of Technology / Elsevier. Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Bromo-5-iodo-4-methoxybenzaldehyde synthesis

The following guide is structured as a Technical Support Center for advanced organic synthesis. It addresses the specific challenges of synthesizing 2-Bromo-5-iodo-4-methoxybenzaldehyde , a highly functionalized arene cr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for advanced organic synthesis. It addresses the specific challenges of synthesizing 2-Bromo-5-iodo-4-methoxybenzaldehyde , a highly functionalized arene critical for assembling complex pharmacophores (e.g., combretastatin analogs, kinase inhibitors).

Ticket Status: OPEN Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub. Below, we have consolidated the most frequent "tickets" (issues) researchers face with this synthesis. We move beyond standard protocols to address the mechanistic bottlenecks causing low yields.

📊 Quick Reference Data
ParameterSpecification / Optimal Condition
CAS Number 1934910-69-6
Target Structure Benzaldehyde core: C1-CHO, C2-Br, C4-OMe, C5-I
Precursor 2-Bromo-4-methoxybenzaldehyde
Critical Reagents

-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Acetonitrile (MeCN)
Yield Target >85% (Optimized) vs. 40-50% (Standard)
Melting Point 137–139 °C (Lit.[1][2] varies based on purity)
🛠️ Module 1: The Precursor Trap (Regiochemistry)

User Ticket #101: "I started with 4-methoxybenzaldehyde (anisaldehyde) and brominated it, but after iodination, my NMR doesn't match the target. What happened?"

Diagnosis: You likely synthesized the wrong regioisomer from the start. Direct bromination of 4-methoxybenzaldehyde typically yields 3-bromo-4-methoxybenzaldehyde (Br ortho to OMe), not the required 2-bromo isomer. The aldehyde group (CHO) directs meta, and the methoxy (OMe) directs ortho/para. In 4-methoxybenzaldehyde, the position ortho to the strong OMe donor (C3) is favored over the position ortho to the electron-withdrawing CHO (C2).

The Fix: The Vilsmeier-Haack Route To secure the bromine at C2, you must install the aldehyde after the bromine is already in place on the ring, or use a directing group strategy.

Recommended Protocol:

  • Start: 3-Bromoanisole.

  • Reaction: Vilsmeier-Haack Formylation (

    
    , DMF).
    
  • Mechanism: The OMe group directs the formyl group primarily to the para position (C4 relative to OMe). Since Br is at C3 (relative to OMe), the resulting product is 2-Bromo-4-methoxybenzaldehyde .

VilsmeierRoute start 3-Bromoanisole (Start) reagent POCl3 / DMF (Vilsmeier-Haack) start->reagent inter Imine Salt Intermediate reagent->inter Electrophilic Subst. product 2-Bromo-4-methoxybenzaldehyde (Correct Precursor) inter->product Hydrolysis (Major) wrong 4-Bromo-2-methoxybenzaldehyde (Minor Isomer) inter->wrong (Minor)

Figure 1: Correct installation of the aldehyde group via Vilsmeier-Haack to ensure C2-Br placement.

🧪 Module 2: The Iodination Bottleneck (Yield Optimization)

User Ticket #102: "I am using Iodine (


) and Silver Sulfate (

), but the conversion is stuck at 60%, and I'm seeing di-iodinated byproducts."

Diagnosis: The C5 position is sterically accessible but the aldehyde group at C1 deactivates the ring. Standard


 is not electrophilic enough. Using silver salts generates highly reactive iodonium species but often leads to over-iodination or oxidation of the aldehyde to the acid.

The Fix: NIS-Mediated Iodination in Acidic Media Switch to


-Iodosuccinimide (NIS)  activated by Trifluoroacetic Acid (TFA) .[3] This system generates a controlled concentration of the superelectrophilic 

species without the oxidizing power that destroys the aldehyde.

Optimized Protocol:

  • Solvent: Acetonitrile (MeCN) is superior to DMF for workup.

  • Activator: TFA (10-20 mol% catalytic, or up to 1.0 eq if reaction is sluggish).

  • Temperature: Room Temperature (20–25 °C). Do not heat initially.

Step-by-Step Workflow:

  • Dissolve 2-Bromo-4-methoxybenzaldehyde (1.0 eq) in MeCN (0.2 M).

  • Add TFA (0.2 eq). Stir for 5 mins to protonate the carbonyl (further deactivating the ring? No, TFA activates NIS; see mechanistic note below).

    • Mechanistic Note: TFA protonates NIS, increasing the leaving group ability of the succinimide, generating a potent

      
       or 
      
      
      
      equivalent.
  • Add NIS (1.1 eq) portion-wise over 30 minutes.

    • Why portion-wise? Prevents a spike in

      
       which causes di-iodination.
      
  • Monitor via HPLC/TLC. If conversion <90% after 4h, add another 0.1 eq NIS.

IodinationWorkflow step1 Dissolve Precursor in MeCN step2 Add TFA (Catalyst) Activate System step1->step2 step3 Add NIS (1.1 eq) Portion-wise step2->step3 check Check HPLC (4 Hours) step3->check finish Quench (Na2S2O3) & Workup check->finish Conversion >95% boost Add 0.1 eq NIS check->boost Incomplete boost->check

Figure 2: Controlled iodination workflow to minimize side reactions.

🧹 Module 3: Purification & Stability

User Ticket #103: "My product is an oil that refuses to crystallize, or it comes out yellow/brown."

Diagnosis:

  • Oiling: Likely due to residual succinimide or polysuccinimide byproducts from NIS.

  • Color: Free iodine (

    
    ) liberation.
    

The Fix: The "Double-Wash" & Solvent Switch Recrystallization is far superior to column chromatography for this substrate, as silica can sometimes cause de-iodination or oxidation if slightly acidic/active.

Purification Protocol:

  • Quench: Pour reaction mixture into 10%

    
     (sodium thiosulfate) to remove free iodine (turns yellow 
    
    
    
    clear).
  • Extraction: Extract with Ethyl Acetate (EtOAc).[2][3][4]

  • The Critical Wash: Wash the organic layer with saturated

    
      (removes TFA) followed by Water  (removes succinimide).
    
  • Crystallization:

    • Evaporate EtOAc to a solid/oil.

    • Dissolve in minimum hot Ethanol (EtOH) .

    • Add warm Water dropwise until turbidity persists.

    • Cool slowly to 4 °C.

    • Yields white/pale yellow needles.

❓ Frequently Asked Questions (FAQs)

Q: Can I use Iodine Monochloride (ICl) instead of NIS? A: Yes, but with caution. ICl is a stronger electrophile than


 but less selective than NIS/TFA. If you use ICl, run the reaction in Acetic Acid (AcOH). Be aware that ICl can sometimes lead to chlorination byproducts if the iodine is consumed, although this is rare on electron-rich rings. NIS is generally cleaner for this specific aldehyde.

Q: Why does the iodine go to C5 and not C3? A:

  • C3 (between Br and OMe): This position is sterically crowded (sandwiched).

  • C6 (ortho to CHO): The CHO group is electron-withdrawing (meta-director). C6 is ortho to CHO, so it is deactivated.

  • C5 (ortho to OMe, meta to CHO): The OMe group is a strong activator and directs ortho/para. C5 is ortho to OMe. It is also meta to the withdrawing CHO group (which allows substitution at meta). Therefore, C5 is electronically capable and sterically accessible.

Q: The aldehyde seems unstable. Can I protect it first? A: If you face degradation, convert the aldehyde to an acetal (using ethylene glycol/TsOH) prior to iodination. The acetal is stable to basic/oxidizing conditions but labile to acid. However, for NIS/TFA iodination, the free aldehyde usually survives because the conditions are not strongly oxidizing.

📚 References
  • Regioselectivity in Aromatic Substitution:

    • BenchChem Technical Support.[3][5] (2025).[3][5][6] "Regioselectivity in Iodomethoxybenzene Substitution Reactions."

  • NIS/TFA Iodination Protocol:

    • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[7] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048. (Cited via Organic Chemistry Portal).

  • Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde (Analogous Precursor):

    • Designer Drug Archive. "Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde."[1][8][9]

  • General Iodination of Deactivated Benzaldehydes:

    • TSI Journals. (2008). "An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid."

  • Product Characterization & NMR:

    • Royal Society of Chemistry (RSC). (2017).[3][4][6][10] "Supporting Information: Synthesis of iodo-methoxybenzaldehydes."

Sources

Optimization

Technical Support Center: Recrystallization of 2-Bromo-5-iodo-4-methoxybenzaldehyde

This guide provides in-depth technical assistance for the recrystallization of 2-Bromo-5-iodo-4-methoxybenzaldehyde, a crucial intermediate in various synthetic pathways. We address common challenges and provide systemat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for the recrystallization of 2-Bromo-5-iodo-4-methoxybenzaldehyde, a crucial intermediate in various synthetic pathways. We address common challenges and provide systematic approaches to achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a recrystallization solvent for 2-Bromo-5-iodo-4-methoxybenzaldehyde?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This temperature-dependent solubility differential is the fundamental principle driving recrystallization. For 2-Bromo-5-iodo-4-methoxybenzaldehyde, a moderately polar aromatic compound, suitable solvents are likely to be alcohols, esters, or aromatic hydrocarbons.

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the compound. The solid melts instead of dissolving and then fails to crystallize upon cooling. To remedy this, select a lower-boiling point solvent or use a solvent pair. Adding a small amount of a "good" solvent (in which the compound is highly soluble) to the hot solution can sometimes prevent oiling out upon cooling.

Q3: I'm experiencing very low recovery of my purified product. What are the likely causes?

Several factors can contribute to low yield:

  • Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures.

  • Premature crystallization: If the solution cools too quickly, especially in the funnel stem during hot filtration, product is lost.

  • Incomplete crystallization: The cooling period may be too short, or the final temperature not low enough.

  • The chosen solvent is too good: If the compound has high solubility even at low temperatures, recovery will be poor.

Troubleshooting Guide: Common Recrystallization Problems

Problem Potential Cause Troubleshooting Steps
Compound does not dissolve. The solvent is not polar enough to dissolve the analyte.Use a more polar solvent or a mixed solvent system. For example, if using hexane, try adding small amounts of ethyl acetate.
Colored impurities remain in crystals. The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities before the hot filtration step.
No crystals form upon cooling. The solution is too dilute, or supersaturation has not been achieved.Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, a seed crystal of the pure compound can be added. If still unsuccessful, reduce the solvent volume by boiling some off.
Crystals are very fine and difficult to filter. Crystallization occurred too rapidly.Ensure the solution cools slowly. Insulating the flask can promote the growth of larger, more easily filterable crystals.

Experimental Protocol: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying the optimal single or mixed solvent system for the recrystallization of 2-Bromo-5-iodo-4-methoxybenzaldehyde.

Objective: To determine a solvent or solvent pair that provides high recovery of pure crystalline material.

Materials:

  • 2-Bromo-5-iodo-4-methoxybenzaldehyde (crude)

  • Selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, acetone)

  • Small test tubes

  • Hot plate/stirrer

  • Ice bath

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of the crude compound into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent needed. A good candidate will require a relatively large volume of solvent at room temperature.

  • Hot Solubility Test:

    • Take the test tubes with undissolved solid and gently heat them in a water bath.

    • Continue adding the respective solvent dropwise to the hot mixture until the solid dissolves completely. Note the solvents in which the compound is highly soluble when hot.

  • Crystallization Test:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, scratch the inside of the test tube or place it in an ice bath.

    • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

  • Mixed Solvent System (if needed):

    • If no single solvent is ideal, try a mixed solvent system. Choose a "good" solvent (one in which the compound is very soluble) and a "poor" solvent (one in which it is sparingly soluble).

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until it becomes cloudy (the cloud point), indicating the start of precipitation.

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Workflow for Solvent Selection:

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • Recrystallization Theory and Technique: A comprehensive overview of the principles of recrystallization, including solvent choice and troubleshooting.

    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Mixed Solvent Recrystallization: Detailed explanation of the theory and application of using two or more solvents for recrystalliz

    • Source: University of Toronto, Chemistry Department
    • URL: [Link]

  • Troubleshooting Recrystallization: A practical guide to common problems encountered during recrystalliz

    • Source: Massachusetts Institute of Technology, Department of Chemistry
    • URL: [Link]

Reference Data & Comparative Studies

Validation

Melting point range validation for 2-Bromo-5-iodo-4-methoxybenzaldehyde

Melting Point Range Validation for 2-Bromo-5-iodo-4-methoxybenzaldehyde: A Comparative Analytical Guide The Analytical Challenge: Validating Polyhalogenated Scaffolds In modern medicinal chemistry, 2-Bromo-5-iodo-4-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Range Validation for 2-Bromo-5-iodo-4-methoxybenzaldehyde: A Comparative Analytical Guide

The Analytical Challenge: Validating Polyhalogenated Scaffolds

In modern medicinal chemistry, 2-Bromo-5-iodo-4-methoxybenzaldehyde (CAS: 1934910-69-6) serves as a high-value, tri-substituted aromatic building block. Its structural uniqueness lies in its orthogonal reactivity profile, featuring an electrophilic aldehyde, a labile C–I bond, and a robust C–Br bond[1]. Because the carbon-iodine (C–I) bond is susceptible to homolytic cleavage and transition-metal-induced degradation, assessing the purity of this compound is paramount before deploying it in complex cross-coupling reactions.

The melting point (MP) range is the first line of defense in purity assessment. The presence of deiodinated or debrominated impurities disrupts the crystal lattice of the bulk solid, leading to a measurable thermodynamic shift known as melting point depression. However, validating the melting point of dense, polyhalogenated solids requires strict adherence to thermodynamic principles to avoid false readings caused by thermal lag.

Methodological Comparison: Selecting the Optimal Validation Technique

To objectively validate the melting point of 2-Bromo-5-iodo-4-methoxybenzaldehyde (Target Specification: 136.0–137.5 °C), researchers must choose between three primary analytical alternatives. The table below compares their performance, highlighting why automated optoelectronic methods and Differential Scanning Calorimetry (DSC) are prioritized over traditional manual techniques.

Performance MetricAutomated Optoelectronic Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Traditional Kofler Hot Stage
Detection Mechanism Digital light transmission / Video recordingHeat flow (Endothermic phase transition)Manual visual observation
Accuracy & Precision ± 0.1 °C± 0.05 °C± 1.0 °C (Operator dependent)
Sample Size Required ~2–3 mg (3 mm capillary height)~1–5 mg (Aluminum pan)< 1 mg (Microscope slide)
Throughput High (Up to 6 simultaneous capillaries)Low (Sequential single runs)Low (Sequential single runs)
Thermal Lag Risk Low (if ramp rate is ≤ 1 °C/min)Negligible (Direct pan contact)High (Poor heat transfer to slide)
Best Use Case Routine QC and batch releaseOrthogonal validation & polymorphismRapid, informal preliminary checks

Causality in Protocol Design: The Physics of Melting

A protocol is only as reliable as the physical laws it respects. When validating 2-Bromo-5-iodo-4-methoxybenzaldehyde, two parameters dictate the integrity of the data: Sample Pulverization and Heating Ramp Rate .

According to the revised [2], the sample must be gently pulverized and packed to a strict height of 3 mm. Why? Polyhalogenated compounds form dense, irregularly shaped crystals. If not pulverized, air pockets form within the capillary. Because air is a poor thermal conductor, these pockets create uneven heat distribution, causing the exterior of the sample to melt before the interior (broadening the apparent MP range).

Furthermore, a ramp rate of exactly 1 °C/min is mandated near the expected melting point. Halogenated aromatics have high heat capacities. If the heating block warms at > 2 °C/min, the thermometer reading will outpace the actual temperature of the crystal lattice (thermal lag), resulting in an artificially inflated melting point onset [3].

Thermal_Pathway Impure Presence of Deiodinated Impurities (e.g., 2-Bromo-4-methoxybenzaldehyde) Lattice Crystal Lattice Disruption (Reduced Intermolecular Forces) Impure->Lattice Consequence1 Melting Point Depression (Broadened Range > 2 °C) Lattice->Consequence1 ThermalLag Excessive Heating Rate (> 2 °C/min) Consequence2 Thermal Lag / Inaccurate Onset (Apparent MP Shift) ThermalLag->Consequence2 Result Failed USP <741> Validation Consequence1->Result Consequence2->Result

Causality of melting point failure: How impurities and thermal lag invalidate thermal analysis.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following workflow is designed as a self-validating system. It incorporates a System Suitability Test (SST) to prove instrument calibration before the target compound is ever introduced.

Phase 1: System Suitability and Calibration (Ph. Eur. 2.2.14 Compliant)
  • Standard Selection: Select a certified secondary reference standard with a melting point close to the target compound (e.g., Phenacetin, certified MP 134.0–136.6 °C) [4].

  • Instrument Adjustment: Run the reference standard at a 1 °C/min ramp rate.

  • Validation Gate: The instrument is only deemed suitable for testing if the measured onset and clear points of the reference standard fall within ± 0.3 °C of the certified certificate of analysis (CoA).

Phase 2: Sample Preparation & Capillary Loading
  • Drying: Desiccate 50 mg of 2-Bromo-5-iodo-4-methoxybenzaldehyde under vacuum (10 mbar) at 25 °C for 12 hours to remove residual moisture (water acts as an impurity and depresses the MP).

  • Pulverization: Transfer the dried solid to an agate mortar. Grind gently for 60 seconds to achieve a fine, uniform powder without inducing mechanochemical degradation.

  • Packing: Press the open end of a standard glass capillary (1.0 mm inner diameter) into the powder. Drop the capillary through a 70 cm glass tube onto a hard surface 5–10 times.

  • Validation Gate: Verify with a ruler that the packed sample height is exactly 3.0 mm (± 0.2 mm).

Phase 3: Automated Optoelectronic Execution
  • Pre-Heating: Program the melting point apparatus to rapid-heat to 130 °C (approximately 5 °C below the anticipated onset).

  • Equilibration: Hold the temperature at 130 °C for 3 minutes to allow the heating block and the sample to achieve thermal equilibrium.

  • Ramp Execution: Initiate a strict 1 °C/min heating ramp.

  • Data Capture: Record the Onset Point (first detectable liquid phase) and the Clear Point (no solid phase apparent). For high-purity 2-Bromo-5-iodo-4-methoxybenzaldehyde, the delta between these two points should not exceed 1.5 °C.

MP_Workflow Start 2-Bromo-5-iodo-4-methoxybenzaldehyde Batch Receipt Prep Sample Preparation (Pulverization & Drying) Start->Prep Calib Instrument Calibration (USP <741> Secondary Standards) Prep->Calib Capillary Automated Capillary Method (1 °C/min ramp, 3 mm height) Calib->Capillary DSC Differential Scanning Calorimetry (Orthogonal Validation) Calib->DSC Decision Data Concordance Check (ΔT < 0.5 °C?) Capillary->Decision DSC->Decision Pass Batch Approved (High Purity Confirmed) Decision->Pass Yes Fail Batch Rejected / Recrystallization (Impurity Detected) Decision->Fail No

Self-validating workflow for batch approval using orthogonal thermal analysis techniques.

Orthogonal Validation via DSC

If the capillary method yields a broadened range (e.g., > 2.0 °C), orthogonal validation via DSC is required to rule out polymorphism versus chemical impurity. In DSC, 2-Bromo-5-iodo-4-methoxybenzaldehyde is sealed in an aluminum pan and heated at 2 °C/min under a nitrogen purge. A sharp endothermic peak indicates a pure crystalline phase, whereas a broadened, asymmetric peak confirms the presence of dehalogenated impurities, necessitating recrystallization from ethanol/water prior to synthetic use.

References

  • Giani, S., & Towers, N. M. "Compliance with amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv, 2016.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "General European OMCL Network (GEON) Quality Management Document: Evaluation of Measurement Uncertainty – Annex 2.5 (Ph. Eur. 2.2.14)." EDQM, 2022.[Link]

Comparative

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Bromo-Iodo Benzaldehydes

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of bromo-iodo benzaldehydes. These compounds are critical intermediates in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of bromo-iodo benzaldehydes. These compounds are critical intermediates in medicinal chemistry, particularly for iterative cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where the reactivity difference between C-Br and C-I bonds is exploited.

Correctly distinguishing between positional isomers (e.g., 2-bromo-5-iodobenzaldehyde vs. 4-bromo-2-iodobenzaldehyde) is essential, as incorrect assignment can lead to regiochemical errors in downstream synthesis. This guide focuses on Electron Ionization (EI) patterns, the industry standard for structural elucidation of small aromatic molecules.

Fundamental Mass Spectral Characteristics

Before analyzing isomeric differences, researchers must establish the baseline spectral features common to all bromo-iodo benzaldehydes.

Isotopic Fingerprint

The presence of bromine and iodine creates a distinct isotopic signature that serves as the primary confirmation of elemental composition.

  • Bromine (

    
     / 
    
    
    
    ):
    Natural abundance is approximately 50.7% : 49.3%. This results in a "doublet" molecular ion peak (
    
    
    and
    
    
    ) of nearly 1:1 intensity.
  • Iodine (

    
    ):  Monoisotopic. It does not add to the isotope pattern complexity but significantly increases the mass defect.
    

Diagnostic Rule: Any fragment ion retaining the bromine atom will exhibit the characteristic 1:1 doublet. Fragments that have lost the bromine (but retained iodine) will appear as singlets.

Bond Dissociation Energy (BDE) Hierarchy

Fragmentation is governed by the weakest links. The bond strength hierarchy dictates the sequence of ion losses:

  • C–I Bond (~65 kcal/mol): Weakest. Cleaves readily to form the radical

    
    .
    
  • C–C(O)H (Aldehyde): Relatively strong, but

    
    -cleavage is electronically favored.
    
  • C–Br Bond (~81 kcal/mol): Stronger than C–I. Cleavage occurs but is less dominant than iodine loss in the initial steps.

Fragmentation Mechanisms & Pathways[1][2][3][4]

The fragmentation of bromo-iodo benzaldehydes under 70 eV EI follows two competing pathways: the Aldehyde Pathway (characteristic of benzaldehydes) and the Halogen Pathway (characteristic of aryl halides).

Pathway A: The Aldehyde Cascade

Standard benzaldehyde fragmentation involves:

  • 
    -Cleavage:  Loss of a hydrogen radical (
    
    
    
    ) to form the acylium ion (
    
    
    ).
  • Decarbonylation: Subsequent loss of carbon monoxide (

    
    , 28 Da) to form the phenyl cation.
    
Pathway B: The Iodine First Elimination

Due to the lability of the C-I bond, a direct loss of the iodine radical (


, 127 Da) from the molecular ion is highly favorable. This generates a bromophenyl cation.
Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways.

FragmentationPathway M Molecular Ion [M]+. (m/z ~310/312) (1:1 Doublet) Acylium Acylium Ion [M-H]+ (m/z ~309/311) (Loss of H•) M->Acylium α-Cleavage (-H•) DesIodo Bromobenzaldehyde Cation [M-I]+ (m/z ~183/185) (Loss of I•) M->DesIodo Weak C-I Cleavage (-I•) PhenylCat Bromo-Iodo Phenyl Cation (m/z ~281/283) (Loss of CO) Acylium->PhenylCat -CO (28) Bromophenyl Bromophenyl Cation (m/z 155/157) (Loss of CO from Benzoyl) PhenylCat->Bromophenyl -I• DesIodo->Bromophenyl -CO Benzoyl Bromobenzoyl Cation (m/z ~183/185) (Isomeric with [M-I]+) Benzyne Benzyne Radical Cation (m/z 76) (Loss of Br•) Bromophenyl->Benzyne -Br•

Figure 1: Competing fragmentation pathways for bromo-iodo benzaldehydes.[1] The "Iodine First" pathway often dominates due to the weak C-I bond.

Distinguishing Isomers: The Ortho Effect

The most challenging task is differentiating isomers such as 2-bromo-5-iodobenzaldehyde (Ortho-Br) from 4-bromo-2-iodobenzaldehyde (Ortho-I). This is achieved by analyzing the "Ortho Effect."

The Ortho Effect Mechanism

Substituents in the ortho position to the aldehyde group experience steric compression and electronic interaction.

  • Suppression of

    
    :  In ortho-substituted benzaldehydes, the formation of the planar acylium ion is sterically hindered. Consequently, the 
    
    
    
    peak is often significantly weaker in ortho-isomers compared to meta- or para-isomers.
  • Enhanced Halogen Loss: If a halogen is ortho to the carbonyl, the relief of steric strain drives the rapid loss of that halogen.

Comparative Analysis Table
FeatureOrtho-Iodo Isomer (e.g., 4-bromo-2-iodo)Meta/Para-Iodo Isomer (e.g., 2-bromo-5-iodo)
Molecular Ion (

)
Weak. The C-I bond is weak and sterically strained.Strong/Distinct. Stable aromatic ring.[2][3]

(Acylium)
Suppressed/Absent. Steric hindrance prevents stable acylium formation.[2]Prominent. Classic benzaldehyde

-cleavage.

(Loss of I)
Dominant Base Peak. Driven by strain relief + weak bond.Strong , but competes with

.

(Loss of Br)
Very low intensity (C-I breaks first).Low intensity, unless Br is ortho (see below).
Case Study: 2-Bromo-5-Iodobenzaldehyde
  • Structure: Bromine is ortho; Iodine is meta.

  • Prediction:

    • The ortho-Br will suppress the

      
       peak relative to a completely unhindered isomer (like 3-bromo-5-iodo), but less so than an ortho-Iodo group would.
      
    • Key Signal: Expect a recognizable

      
       peak (loss of 79/81) due to the ortho-effect acting on the bromine, which is unusual for mixed halides (usually I is lost exclusively). However, I-loss will still be the major pathway.
      

Experimental Protocol for Validation

To generate reproducible data for these comparisons, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (methanol/ethanol) to prevent acetal formation in the injector port.

  • Concentration: 10-50 ppm. High concentrations can lead to dimerization artifacts.

GC-MS Parameters (Standard EI)
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Inlet Temperature:

    
     (High enough to volatilize, but minimize thermal degradation of the C-I bond).
    
  • Ion Source:

    
    , 70 eV.
    
Data Interpretation Workflow
  • Check M+: Identify the doublet at

    
     310/312. If missing, check for 
    
    
    
    at
    
    
    183/185.
  • Calculate Ratio: Measure intensity of

    
     vs. 
    
    
    
    .
    • Ratio < 0.1

      
       Suggests Ortho -substitution.
      
    • Ratio > 0.5

      
       Suggests Meta/Para -substitution.
      
  • Verify Iodine Loss: Confirm the base peak or major fragment corresponds to

    
    .
    

Summary Data Table

Ion Fragmentm/z (approx)PatternStructural Origin
Molecular Ion (

)
310, 3121:1 DoubletIntact Parent (C

H

BrIO)
Acylium (

)
309, 3111:1 DoubletLoss of aldehyde H
Des-Iodo (

)
183, 1851:1 DoubletLoss of Iodine radical
Phenyl Cation (

)
282, 2841:1 DoubletLoss of CO (from Acylium)
Benzyne (

)
75SingletLoss of both halogens + CO

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 2-bromo- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. 2-Bromo-5-iodobenzaldehyde Compound Summary. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Ortho Effects in MS).
  • Doc Brown's Chemistry. Mass spectrum of benzaldehyde fragmentation pattern.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-iodo-4-methoxybenzaldehyde proper disposal procedures

An authoritative, self-validating standard operating procedure (SOP) for the disposal of 2-Bromo-5-iodo-4-methoxybenzaldehyde requires a deep understanding of halogenated organic chemistry, environmental compliance, and...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, self-validating standard operating procedure (SOP) for the disposal of 2-Bromo-5-iodo-4-methoxybenzaldehyde requires a deep understanding of halogenated organic chemistry, environmental compliance, and laboratory safety. Because this compound is heavily halogenated (containing both bromine and iodine), its disposal logistics differ significantly from standard organic waste.

The following guide provides drug development professionals and researchers with a mechanistic rationale and a step-by-step, verifiable protocol for managing this chemical from generation to final destruction.

Chemical Profile & Hazard Quantification

Before initiating any disposal protocol, it is critical to understand the physical and hazard profile of the target compound. This dictates the required Personal Protective Equipment (PPE), storage conditions, and downstream destruction methodology.

ParameterSpecificationReference
Chemical Name 2-Bromo-5-iodo-4-methoxybenzaldehyde
CAS Number 1934910-69-6
Molecular Formula C8H6BrIO2
Physical State Solid
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage Requirements 2-8°C, Inert atmosphere, Dark place
Waste Classification Halogenated Organic Waste[1]

The Mechanistic Logic of Halogenated Waste Management

To build a culture of safety, researchers must understand the causality behind Environmental Health and Safety (EH&S) rules. The disposal of 2-Bromo-5-iodo-4-methoxybenzaldehyde is governed by two strict mechanistic rules:

The Segregation Imperative: Halogenated waste must never be mixed with non-halogenated organic solvents[1]. Mixing these streams ruins the potential for solvent recovery (fuels blending) of the non-halogenated waste[2]. Furthermore, halogenated waste costs significantly more to dispose of because it requires specialized high-temperature incineration to prevent the formation of toxic dioxins and furans[1].

The Container Compatibility Rule (The "No Metal" Mandate): Halogenated compounds can slowly dissociate or react with trace moisture to produce hydrobromic acid (HBr) and hydroiodic acid (HI)[3]. These acids will rapidly corrode metal safety cans, leading to catastrophic structural failure and toxic leaks[3]. Therefore, only high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) containers may be used.

DisposalWorkflow Start Generate Waste: 2-Bromo-5-iodo-4-methoxybenzaldehyde Decision Is waste mixed with non-halogenated solvents? Start->Decision Segregate Segregate strictly as Halogenated Waste Decision->Segregate Evaluate Stream Container Place in HDPE/PTFE Container (NO METAL CANS) Segregate->Container Select Vessel Label Label: 'Hazardous Waste' + Full Chemical Name Container->Label Documentation Store Store at 2-8°C, Dark, Inert Atmosphere Label->Store Accumulation Incinerate High-Temp Incineration (>1100°C) + Scrubber Store->Incinerate EH&S Transfer

Figure 1: Decision tree and operational workflow for halogenated organic waste disposal.

Self-Validating Disposal Protocol

This protocol operates as a self-validating system. Each phase requires a verification check before the operator can proceed to the next step, ensuring compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[4].

Phase 1: Preparation & PPE
  • Action: Don appropriate PPE, including nitrile gloves (double-gloving recommended for halogenated aromatics), safety goggles, and a flame-resistant lab coat. Conduct all transfers inside a certified chemical fume hood[3].

  • Validation Check: Verify that the fume hood has a valid, up-to-date certification sticker and that the sash is pulled down to the appropriate operating height.

Phase 2: Containerization
  • Action: Transfer the solid waste (or solvent mixture containing the compound) into an HDPE or PTFE-lined waste container provided by EH&S[2].

  • Validation Check: Inspect the container for physical degradation or stress fractures. Cap the container tightly. Verify visually and tactilely that no metal components are present in the container body or cap[3]. The container must be "vapor tight" and "spill proof"[5].

Phase 3: Labeling & Documentation
  • Action: Affix a GHS-compliant hazardous waste label immediately upon the first addition of waste to the container[5].

  • Validation Check: Cross-reference the label against the laboratory's active inventory. The label must explicitly state "Hazardous Waste" and list the full chemical name: 2-Bromo-5-iodo-4-methoxybenzaldehyde. Do not use abbreviations or chemical formulas[5].

Phase 4: Temporary Storage & Segregation
  • Action: Store the sealed waste container in a designated secondary containment bin, strictly segregated from acids, bases, active metals, and strong oxidizing agents[3]. Because the neat chemical is sensitive to light and temperature, store unreacted bulk waste in a dark, refrigerated environment (2-8°C) under an inert atmosphere if possible.

  • Validation Check: Audit the secondary containment bin to ensure zero presence of non-halogenated waste containers[1].

Phase 5: EH&S Transfer
  • Action: Submit an organic waste pickup request to your institution's EH&S department before the container reaches 90% capacity[6].

  • Validation Check: Ensure the lid is securely fastened and the exterior of the container is wiped down and free of chemical residue before handing it over to EH&S personnel.

Environmental Destruction: The Incineration Pathway

Once EH&S assumes custody of the waste, it is transported to a commercial hazardous waste facility. Because 2-Bromo-5-iodo-4-methoxybenzaldehyde is a heavily halogenated organic, it cannot be landfilled or subjected to standard fuel blending[7].

To safely destroy the compound and prevent the release of toxic halogenated byproducts, the waste undergoes thermal oxidation (incineration) under highly specific, regulated conditions. If the waste stream contains more than 1% halogenated organic substances, environmental directives require the combustion temperature to be elevated to at least 1100°C[8].

Incineration ParameterRegulatory/Operational StandardReference
Combustion Temperature > 1100°C (2000°F) for halogenated organics[8],[9]
Residence Time Minimum 1.0 to 2.0 seconds[8],[9]
Destruction Efficiency 99.99% to 99.9999%[9]
Post-Oxidation Treatment Caustic acid gas scrubber required[7],[9]

During combustion, the carbon backbone is oxidized to CO₂ and H₂O. However, the bromine and iodine atoms are cleaved to form highly corrosive acid gases (HBr and HI)[9]. To prevent environmental contamination, the incinerator exhaust is routed through a caustic scrubber (typically utilizing sodium hydroxide or calcium hydroxide), which neutralizes the acid gases into harmless, stable salts (NaBr, NaI) for safe disposal[7].

IncinerationPathway Chem Halogenated Waste (Br, I) Combustion Thermal Oxidation (>1100°C + O2) Chem->Combustion Injection Gases Acid Gases: HBr, HI, CO2, H2O Combustion->Gases Halogen Cleavage Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Exhaust Routing Salts Neutralized Salts: NaBr, NaI (Safe) Scrubber->Salts Neutralization

Figure 2: Mechanistic pathway of halogenated waste destruction and acid gas neutralization.

References

  • Washington State University EH&S. Halogenated Solvents: Waste. Retrieved from:[Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from: [Link]

  • Oregon State University EH&S. Hazardous Waste Reduction. Retrieved from:[Link]

  • College of Southern Nevada EH&S. EHS Fact Sheet: Organic Solvents. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET: Laboratory Safety Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from: [Link]

  • Environmental Protection Agency Ireland (EPA.ie). Compliance with Article 50 of the IED (Incineration Directives). Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA) via Regulations.gov. Thermal Incinerator Fact Sheet. Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.